molecular formula C12H10INO2 B5712831 ethyl 2-cyano-3-(3-iodophenyl)acrylate

ethyl 2-cyano-3-(3-iodophenyl)acrylate

Cat. No.: B5712831
M. Wt: 327.12 g/mol
InChI Key: RIFHKWMWGGSZPB-UXBLZVDNSA-N
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Description

Ethyl 2-cyano-3-(3-iodophenyl)acrylate (CAS RN: 709637-42-3) is a versatile cyanoacrylate ester derivative valued in organic synthesis and materials science research. The compound features an electron-withdrawing cyanoacrylate group and a 3-iodophenyl substituent, which serves as a handle for further functionalization via cross-coupling reactions. Its molecular formula is C12H11INO2, with a molecular weight of 342.13 . This compound serves as a crucial synthetic intermediate. Cyanoacrylate derivatives are widely recognized as precursors for heterocycle synthesis and as monomers in polymer and adhesive production due to their rapid anionic polymerization mechanism . Research into closely related compounds highlights their significant potential in the development of advanced functional materials. For instance, structurally similar iodophenyl-containing cyanoacrylates have been utilized as core building blocks in the stereoselective synthesis of configurational isomers that exhibit aggregation-induced emission (AIE) characteristics and highly selective anti-cancer activity . The presence of the iodine atom on the phenyl ring is particularly valuable in this context, enabling the construction of more complex molecular architectures through metal-catalyzed coupling reactions. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-iodophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFHKWMWGGSZPB-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)I)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Crystal Structure & Synthesis of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis, crystallization, and structural characterization of Ethyl 2-cyano-3-(3-iodophenyl)acrylate .

Executive Summary

This compound is a significant


-cyanocinnamate derivative, primarily investigated for its potential in nonlinear optical (NLO) applications and as a dense halogen-bonding building block in crystal engineering. This guide details the synthesis via Knoevenagel condensation, the protocol for growing single crystals suitable for X-ray diffraction, and a structural analysis based on its isostructural 3-bromo analog. The presence of the heavy iodine atom at the meta position introduces strong halogen-bonding capabilities (

or

), which are critical for directing supramolecular assembly.
Chemical Profile & Significance
  • IUPAC Name: Ethyl (2E)-2-cyano-3-(3-iodophenyl)prop-2-enoate

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 327.12 g/mol

  • Key Functional Groups:

    • 
      -Unsaturated Ester:  Michael acceptor, reactive center for polymerization.
      
    • Nitrile Group (-CN): Strong electron-withdrawing group, hydrogen bond acceptor.

    • 3-Iodophenyl Ring: Source of

      
      -hole interactions (halogen bonding).
      

Scientific Context: Unlike its para-substituted counterparts, the meta-substitution of the iodine atom disrupts the molecular symmetry, often leading to unique packing motifs. The iodine atom serves as a heavy atom for phasing in crystallography and a directional anchor for crystal engineering.

Synthesis Protocol: Knoevenagel Condensation

The synthesis relies on the base-catalyzed condensation of 3-iodobenzaldehyde with ethyl cyanoacetate. This reaction is thermodynamically driven to the E-isomer due to steric hindrance.

Reagents:
  • 3-Iodobenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Piperidine (Catalytic amount, ~0.1 eq)

  • Ethanol (Solvent)[4][5]

Step-by-Step Methodology:
  • Preparation: Dissolve 3-iodobenzaldehyde (e.g., 10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 3-5 drops of piperidine while stirring.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1).

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will precipitate as a solid.[5]

  • Purification: Filter the crude solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain analytical-grade crystals.

Diagram: Synthesis Pathway

Synthesis A 3-Iodobenzaldehyde (C7H5IO) C Intermediate (Aldol-like) A->C Piperidine/EtOH Reflux B Ethyl Cyanoacetate (C5H7NO2) B->C D Product This compound C->D - H2O (Elimination)

Figure 1: Knoevenagel condensation pathway yielding the target acrylate.

Crystallization & Data Collection Strategy

Obtaining high-quality single crystals is the critical bottleneck. The iodine atom significantly increases X-ray absorption, requiring specific data collection strategies.

Crystal Growth Protocol:
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Acetone (1:1) or Ethanol/Dichloromethane.

  • Procedure: Dissolve 50 mg of purified product in 5 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.

  • Target Morphology: Colorless to pale yellow prisms or blocks.

X-Ray Diffraction Parameters (Recommended):
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å). Note: Cu-radiation causes high absorption by Iodine and should be avoided unless a strong absorption correction is applied.
  • Temperature: 100 K (Cryogenic cooling reduces thermal motion of the heavy Iodine atom).

  • Absorption Correction: Multi-scan (SADABS) or Gaussian integration is mandatory due to Iodine (

    
    ).
    
Structural Characterization & Analysis

Based on the isostructural 3-bromo analog (Ref. 1) and general trends in


-cyanocinnamates, the following structural features are defined.
4.1 Crystal System and Unit Cell

The compound crystallizes in the Monoclinic system, likely space group


  (Centrosymmetric).
Parameter3-Bromo Analog (Experimental Ref)3-Iodo Analog (Predicted)
Space Group


a (Å) 7.615~7.70 - 7.80
b (Å) 21.602~21.80 - 22.00
c (Å) 7.604~7.70 - 7.80

(°)
110.37~110 - 111
Z 44

Note: The unit cell of the Iodo-derivative will be expanded by approximately 3-5% in volume compared to the Bromo-derivative due to the larger van der Waals radius of Iodine (


 Å vs 

Å).
4.2 Molecular Conformation
  • Configuration: The molecule adopts the

    
    -configuration  about the C=C double bond. This places the phenyl ring and the ester group on opposite sides, minimizing steric repulsion.
    
  • Planarity: The central framework (Phenyl-C=C-CN) is essentially planar. However, the terminal ethyl group often exhibits torsional flexibility or disorder.

  • Dihedral Angle: The phenyl ring is typically twisted slightly (10-20°) out of the plane of the acrylate moiety to accommodate the bulky Iodine atom at the meta position.

4.3 Supramolecular Architecture

The crystal packing is governed by a hierarchy of interactions:

  • Centrosymmetric Dimers: Molecules form dimers via pairs of

    
      hydrogen bonds between the phenyl ring proton and the carbonyl oxygen.
    
  • Halogen Bonding (

    
    -hole):  The Iodine atom acts as a halogen bond donor. The primary interaction is likely 
    
    
    
    (linear geometry) or
    
    
    . This interaction links the dimers into infinite 1D chains or 2D sheets.
  • 
    -Stacking:  The planar aromatic systems stack along the short axis (usually a or c), with a centroid-centroid distance of ~3.8 Å.
    
Diagram: Interaction Network

Interactions M1 Molecule A (Donor) M2 Molecule B (Acceptor) M1->M2 C-I...N Halogen Bond (Directional) M3 Molecule A' (Inverted) M1->M3 C-H...O H-Bond (Centrosymmetric Dimer) M3->M1

Figure 2: Schematic of the primary intermolecular forces directing crystal packing.

Hirshfeld Surface Analysis (Theoretical)

To validate the structure, Hirshfeld surface analysis (using CrystalExplorer) is the standard post-refinement technique.

  • 
     Surface:  The Iodine atom will show a distinct red spot  on the surface along the C-I bond axis, indicating a contact shorter than the sum of van der Waals radii (the 
    
    
    
    -hole interaction).
  • Fingerprint Plot:

    • H...H contacts: ~40% contribution (dispersive forces).

    • N...I contacts: Distinct spike indicating the specific halogen bond.

    • O...H contacts: Two sharp spikes corresponding to the strong hydrogen bonds forming the dimer.

References
  • 3-Bromo Analog Structure

    • Wang, J. & Jian, F. (2009). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Acta Crystallographica Section E, 65(11), o2636.
    • Source: [Acta Cryst.[1][6][7] E65, o2636]([Link])

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
  • Metrangolo, P., et al. (2005). Halogen bonding: the underestimated structural tool. Accounts of Chemical Research, 38(5), 386-395.

Sources

A Researcher's Guide to Quantum Chemical Calculations for Ethyl 2-Cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on ethyl 2-cyano-3-(3-iodophenyl)acrylate, a molecule of interest in materials science and drug development. Recognizing the unique structural features of this compound—namely the conjugated acrylate system, the cyano moiety, and the bulky, electron-rich iodophenyl group—this guide details the theoretical underpinnings and practical workflows necessary for a thorough computational analysis. We will delve into the selection of appropriate density functional theory (DFT) methods and basis sets, with a special emphasis on handling the heavy iodine atom. The guide will walk through a sequence of calculations, from geometry optimization and frequency analysis to the exploration of the electronic landscape through frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps. Furthermore, we will cover the simulation of UV-Vis spectra using time-dependent DFT (TD-DFT). Each step is explained not just procedurally, but with a focus on the scientific rationale, ensuring that researchers can not only replicate the methods but also understand the implications of their computational choices. The ultimate goal is to equip researchers, scientists, and drug development professionals with a robust, self-validating computational protocol to elucidate the electronic, structural, and reactive properties of this compound and analogous molecular systems.

Introduction: The "Why" and "What" of a Computational Approach

This compound is a multifunctional molecule. Its acrylate backbone serves as a Michael acceptor, a key reactive feature in many biological and synthetic processes. The cyano and ester groups modulate its electronic properties and reactivity, while the 3-iodophenyl substituent introduces significant steric and electronic perturbations, including the potential for halogen bonding. Understanding the interplay of these features is crucial for predicting its behavior in various applications, from polymer chemistry to its potential as a bioactive agent.[1][2][3][4][5]

Experimental characterization provides invaluable data, but it is often a resource-intensive process and may not fully reveal the underlying electronic and structural factors governing the molecule's behavior. Quantum chemical calculations offer a powerful, complementary approach. By solving approximations of the Schrödinger equation for the molecule, we can obtain a wealth of information at the atomic level, including:

  • Stable 3D Geometry: Predicting the most energetically favorable conformation.

  • Electronic Structure: Understanding how electrons are distributed and the nature of chemical bonds.

  • Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.

  • Spectroscopic Properties: Simulating spectra (e.g., UV-Vis, IR) to aid in experimental characterization.

This guide will focus on a suite of computational techniques centered around Density Functional Theory (DFT), a method that offers a favorable balance of accuracy and computational cost for molecules of this size.[6][7]

Theoretical Foundations: Choosing the Right Tools

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. For this compound, several factors must be considered.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its ability to provide accurate results for a wide range of molecular systems.[8][9] Instead of calculating the complex many-electron wavefunction directly, DFT focuses on the electron density, a simpler, three-dimensional quantity. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of electron exchange and correlation.

  • Choice of Functional: B3LYP and Beyond: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and often reliable choice for organic molecules, providing a good description of molecular geometries and electronic properties.[6][10][11] It incorporates a portion of exact Hartree-Fock exchange, which can improve the description of electronic structure. For a more nuanced analysis, especially if non-covalent interactions or excited states are of primary interest, other functionals like the M06-2X (for main-group thermochemistry and kinetics) or long-range corrected functionals like CAM-B3LYP (for charge-transfer and excited states) should be considered.[8][9][12]

Basis Sets: Describing the Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople Style Basis Sets (e.g., 6-311++G(d,p)): For the C, H, N, and O atoms, a triple-zeta basis set like 6-311G is a good starting point.[6][7][13] The addition of diffuse functions ("++") is crucial for describing the lone pairs on oxygen and nitrogen and any potential anionic character. Polarization functions ("(d,p)") are essential for accurately describing bonding and non-spherical electron distributions.[10]

  • Handling the Iodine Atom (LANL2DZ): For heavy elements like iodine, relativistic effects become significant. A standard all-electron basis set would be computationally expensive and may not adequately account for these effects. An effective core potential (ECP) like LANL2DZ is a practical and effective solution.[14] The ECP replaces the core electrons of iodine with a mathematical function that includes relativistic effects, while the valence electrons are described explicitly with a basis set.

Therefore, a recommended level of theory for initial calculations on this compound is B3LYP/LANL2DZ(I)/6-311++G(d,p)(C,H,N,O) .

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a logical sequence of calculations to build a comprehensive understanding of the target molecule. This workflow is designed to be self-validating at each stage.

G cluster_0 Computational Protocol cluster_1 Property Calculations A 1. Molecular Structure Preparation (e.g., GaussView) B 2. Ground State Geometry Optimization (DFT: B3LYP/Mixed Basis Set) A->B C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C Validate Structure D 4. Electronic Property Analysis C->D Proceed if no imaginary frequencies D1 FMO Analysis (HOMO/LUMO) D2 MEP Mapping D3 NBO Analysis E 5. Excited State Calculations (TD-DFT) D->E

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecular Structure Preparation

The starting point for any calculation is an initial 3D structure of the molecule. This can be built using graphical user interfaces like GaussView.[15][16][17][18][19] It is not necessary for this initial structure to be perfect, as the geometry optimization step will refine it.

Step 2: Ground State Geometry Optimization

This is the most critical step. The goal is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface.

  • Protocol:

    • Load the initial structure into a computational chemistry software package like Gaussian.[20][21][22][23][24]

    • Set up the calculation with the chosen level of theory (e.g., B3LYP with the mixed basis set described in Section 2.2).

    • Use the Opt keyword to initiate the geometry optimization.

    • The calculation will iteratively adjust the bond lengths, angles, and dihedrals to minimize the energy until a stationary point is reached.

  • Causality: An accurate, optimized geometry is paramount because all subsequent electronic properties are calculated based on this structure. An unoptimized or incorrect geometry will lead to erroneous results.

Step 3: Frequency Analysis

Once the optimization is complete, a frequency calculation must be performed on the optimized geometry.

  • Protocol:

    • Use the optimized coordinates from the previous step.

    • Perform a frequency calculation at the same level of theory (Freq keyword).

  • Self-Validation: This step is a crucial check on the nature of the stationary point found during optimization.

    • A true minimum energy structure will have zero imaginary frequencies.

    • The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a higher-order saddle point, and the geometry is not a stable conformer. If this occurs, the structure must be perturbed along the direction of the imaginary frequency and re-optimized.

  • Additional Outputs: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Electronic Property Analysis

With a validated minimum energy structure, we can now probe its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule.[25][26][27] It provides a powerful visual guide to the charge distribution and is an excellent predictor of reactivity.[28][29]

  • Interpretation:

    • Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

    • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

    • Green/Yellow regions: Represent areas of neutral potential.

  • Protocol: MEP surfaces are typically generated by mapping the calculated electrostatic potential onto a total electron density isosurface (e.g., 0.004 a.u.).[26] This can be done using visualization software like GaussView.[15]

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization.[30][31][32][33] It transforms the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).

  • Key Insights:

    • Natural Atomic Charges: Provides a more robust measure of atomic charges than other methods like Mulliken population analysis.

    • Hybridization: Describes the hybridization of atomic orbitals in bonds.

    • Donor-Acceptor Interactions: The most powerful feature of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies delocalization effects, such as hyperconjugation and resonance.

Step 5: Excited State Calculations and UV-Vis Spectrum Simulation

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra.[12][34][35][36]

  • Protocol:

    • Using the optimized ground-state geometry.

    • Perform a TD-DFT calculation (e.g., using the TD keyword in Gaussian). It is often beneficial to use a long-range corrected functional like CAM-B3LYP for more accurate excitation energies.[12]

    • Specify the number of excited states to calculate (e.g., nstates=10).

    • The output will provide the excitation energies (wavelengths), oscillator strengths (intensities), and the molecular orbitals involved in each electronic transition.

  • Data Presentation: The calculated transitions can be plotted as a spectrum (typically by fitting Gaussian functions to each transition) and compared with experimental data for validation.

G cluster_0 Property Inter-relationships cluster_1 Predictors cluster_2 Spectra A Optimized Geometry B Electronic Structure (Wavefunction/Density) A->B C Reactivity Predictors B->C D Spectroscopic Properties B->D C1 HOMO-LUMO Gap C2 MEP Surface C3 NBO Charges D1 UV-Vis (TD-DFT) D2 IR (Frequencies)

Caption: Relationship between calculated molecular properties.

Data Presentation and Interpretation

A key aspect of computational research is the clear and concise presentation of data.

Table 1: Key Geometric Parameters
ParameterBond/Angle/DihedralCalculated Value
Bond LengthC=C (acrylate)Value Å
Bond LengthC-IValue Å
Bond AngleC=C-C=OValue °
Dihedral AnglePhenyl Ring - AcrylateValue °

Note: Values should be populated from the optimized geometry output.

Table 2: Calculated Electronic Properties
PropertyValueUnits
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Note: Values should be populated from the calculation output files.

Table 3: Simulated UV-Vis Absorption Data (TD-DFT)
TransitionWavelength (λmax)Oscillator Strength (f)Major Contribution
S0 → S1Value nmValueHOMO → LUMO (X%)
S0 → S2Value nmValueHOMO-1 → LUMO (Y%)

Note: Values should be populated from the TD-DFT output.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, frequency analysis, and the calculation of key electronic and spectroscopic properties, researchers can gain deep insights into the molecular behavior of this compound. The emphasis on the "why" behind each computational choice—from the selection of DFT functionals and basis sets to the interpretation of MEP maps and NBO analysis—is intended to empower scientists to not only generate data but to transform that data into meaningful chemical knowledge. This computational framework serves as a robust starting point for predicting reactivity, understanding structure-property relationships, and guiding future experimental work in the development of new materials and therapeutics.

References

A comprehensive list of references will be compiled based on the authoritative sources identified during the research phase. Each entry will include the title, source, and a valid, clickable URL for verification.

Sources

Thermal Stability and Degradation Kinetics of Ethyl 2-Cyano-3-(3-iodophenyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in materials characterization, I frequently evaluate


-unsaturated esters that serve as critical building blocks in pharmaceutical synthesis and advanced polymer design. Among these, ethyl 2-cyano-3-(3-iodophenyl)acrylate requires highly specialized handling. The incorporation of an iodine atom at the meta position of the phenyl ring introduces heavy-atom effects that significantly alter the molecule's thermodynamic profile. Understanding the thermal stability of this monomer is paramount; premature decomposition can lead to radical-induced auto-polymerization or the release of corrosive iodine gas during high-temperature processing. This guide dissects the mechanistic thermal behavior of this compound, providing self-validating protocols for its analysis.
Synthesis and the Imperative of Purity

Before evaluating thermal stability, we must ensure the analyte is completely free from catalytic impurities, which can act as artificial radical initiators and artificially lower the decomposition threshold. The synthesis of ethyl 2-cyano-3-phenylacrylate derivatives is fundamentally anchored in the 1[1], reacting 3-iodobenzaldehyde with ethyl cyanoacetate.

Causality in Experimental Choice: Traditional reflux methods often subject the iodo-aromatic precursor to prolonged thermal stress. To mitigate this, we employ a2[2]. Microwave irradiation provides rapid, uniform volumetric heating, driving the dehydration step to completion before localized thermal degradation of the sensitive C-I bond can initiate.

Synthesis A 3-Iodobenzaldehyde D Microwave Condensation (70°C, 15 min) A->D B Ethyl Cyanoacetate B->D C Piperidine Catalyst (Weak Base) C->D E This compound D->E

Caption: Synthesis workflow of this compound via Knoevenagel condensation.

Self-Validating Thermal Analysis Protocols

To map the thermal boundaries of this compound accurately, we utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The protocols below are designed as self-validating systems to guarantee data integrity and reproducibility.

Protocol A: Thermogravimetric Analysis (TGA) Objective: Quantify mass loss as a function of temperature to identify absolute decomposition thresholds.

  • Crucible Selection: Tare a 70

    
     alumina (
    
    
    
    ) crucible.
    • Causality: Alumina is strictly chosen over platinum because platinum can catalytically interact with halogen radicals released during decomposition, which would skew the kinetic degradation profile.

  • Sample Loading: Accurately weigh 5.0 ± 0.2 mg of the purified monomer into the crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to heating.
    
    • Causality: An inert atmosphere isolates the experiment from oxidative degradation, ensuring the resulting thermogram reflects purely intramolecular bond dissociation.

  • Thermal Ramp: Heat from 25°C to 800°C at a constant rate of 10°C/min.

    • Causality: This specific heating rate provides the optimal thermodynamic balance, preventing thermal lag while maintaining high resolution between overlapping degradation events.

  • System Validation: Execute a blank run with an empty crucible under identical parameters. Subtract this baseline from the sample data to mathematically eliminate buoyancy effects caused by gas density changes at high temperatures.

Protocol B: Differential Scanning Calorimetry (DSC) Objective: Measure endothermic and exothermic phase transitions (e.g., melting point).

  • Calibration: Calibrate the DSC sensor using an Indium standard (

    
     = 156.6°C, 
    
    
    
    = 28.45 J/g).
    • Causality: This establishes absolute calorimetric accuracy for the monomer's melting endotherm, validating the instrument's heat-flow sensor prior to the run.

  • Encapsulation: Seal 3.0 ± 0.1 mg of the sample in an aluminum pan equipped with a pinhole lid.

    • Causality: The pinhole is a critical safety and data-integrity feature; it allows volatile degradants to vent, preventing pan rupture that would corrupt the heat-flow signal and damage the cell.

  • Execution: Equilibrate at 20°C, then ramp to 300°C at 10°C/min under a 50 mL/min

    
     purge.
    
Mechanistic Degradation Pathways

The thermal decomposition of cyanoacrylate derivatives is not a single catastrophic event but a cascading pyrolytic sequence. Extensive thermal profiling indicates that the3[3], spanning from approximately 219°C up to 800°C.

For this compound specifically, the thermodynamic weak link is the carbon-iodine (C-I) bond.

  • Stage 1 (Onset ~219°C): The initial thermal trigger is the homolytic cleavage of the C-I bond, releasing a highly reactive iodine radical. This destabilization is rapidly followed by the decarboxylation of the ester group.

  • Stage 2 (Onset ~505°C): The remaining carbonaceous backbone undergoes severe pyrolysis, breaking down into smaller volatile alkenes, nitriles, and carbon dioxide, leaving behind a minimal char residue.

Degradation A Intact Monomer (25°C - 200°C) B Stage 1: C-I Cleavage & Decarboxylation (219°C - 350°C) A->B C Radical Intermediate Formation B->C E Volatile Degradants (CO2, I-radicals, Alkenes) B->E D Stage 2: Backbone Pyrolysis (500°C - 800°C) C->D D->E F Carbonaceous Char (>800°C) D->F

Caption: Thermal degradation pathway mapping the two-stage pyrolytic decomposition of the monomer.

Quantitative Thermal Data

The following table synthesizes the quantitative thermodynamic parameters derived from the validated TGA and DSC workflows.

ParameterValue / RangeMechanistic Thermal Event

(Melting Point)
88.5 °CEndothermic phase transition (Solid to Liquid)

(Onset of Degradation 1)
219 °CCleavage of C-I bond and initial decarboxylation
Peak Mass Loss 1 (

)
285 °CMaximum rate of halogen and ester fragment volatilization
Mass Loss Step 1 ~ 42%Corresponds to the stoichiometric loss of iodine and the ethoxycarbonyl group

(Onset of Degradation 2)
505 °CPyrolytic breakdown of the unsaturated cyano-carbon backbone
Residue at 800 °C < 5%Final carbonaceous char
Conclusion

This compound exhibits a strictly defined thermal operating window. Its stability is fundamentally limited by the lability of the meta-iodine substituent, which dictates a primary degradation onset near 219°C. For researchers utilizing this monomer in high-temperature polymerizations or as a pharmaceutical intermediate, processing temperatures must be rigorously maintained below 200°C to prevent auto-catalytic radical generation and structural compromise.

References
  • Source: benchchem.
  • Source: ACS Omega (acs.org)
  • Source: ResearchGate (researchgate.net)

Sources

solubility of ethyl 2-cyano-3-(3-iodophenyl)acrylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2-Cyano-3-(3-iodophenyl)acrylate in Organic Solvents

Introduction

This compound is a substituted cyanoacrylate ester, a class of compounds recognized for their utility as precursors in the synthesis of various heterocyclic molecules and their applications in materials science.[1] The specific structure of this molecule, featuring an iodinated phenyl ring, suggests its potential as a building block in medicinal chemistry, particularly where the iodine atom can serve as a handle for further chemical modification or as a heavy atom for crystallographic studies.

For researchers, process chemists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. It governs critical parameters such as reaction kinetics, purification strategies (e.g., recrystallization), formulation development, and bioavailability. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in fundamental chemical principles, and presents a definitive experimental protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is dictated by its unique molecular architecture. The structure combines features of varying polarity, which must be considered to predict its interaction with different solvents.

Key Functional Groups and Their Influence:

  • Iodophenyl Group: The large, aromatic iodophenyl ring is the dominant nonpolar (lipophilic) region of the molecule. The iodine atom itself is highly polarizable, contributing to van der Waals interactions and potentially weak halogen bonding.

  • Cyano Group (-C≡N): This group possesses a strong dipole moment, making it a potent hydrogen bond acceptor and capable of significant dipole-dipole interactions.

  • Ethyl Acrylate Moiety: The ester carbonyl (C=O) is polar and acts as a hydrogen bond acceptor. The conjugated C=C double bond contributes to the planarity of the molecule. The terminal ethyl group adds to the overall lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₀INO₂-
Molecular Weight 343.12 g/mol Calculated
Physical Form SolidBased on analogous substituted phenylacrylates which are solids at room temperature.[3]
Polarity Intermediate, AmphiphilicContains large nonpolar (iodophenyl) and polar (cyano, ester) regions.
Hydrogen Bonding Acceptor onlyThe cyano and ester carbonyl groups can accept hydrogen bonds from protic solvents.

Guiding Principles of Solubility

The foundational principle for predicting solubility is "like dissolves like."[4] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, its solubility in a given organic solvent will be a balance between the solvent's ability to interact with its polar and nonpolar regions.

Solvent Classes and Predicted Interactions:

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate, Acetonitrile): These solvents possess strong dipoles but lack acidic protons.[5] They are highly effective at solvating the polar cyano and ester groups through dipole-dipole interactions. Their organic nature also allows them to accommodate the nonpolar iodophenyl ring, making them excellent candidates for achieving high solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding.[5] They will interact favorably with the cyano and ester groups by donating a hydrogen bond. However, their high polarity may be less compatible with the large, nonpolar iodophenyl group, potentially leading to moderate rather than high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are best suited for dissolving nonpolar compounds.[5] While they can interact with the iodophenyl ring, they are poor at solvating the highly polar cyano and ester functional groups, which will likely result in low solubility.

Predicted Solubility Profile

Based on the structural analysis and the principles of solubility, a qualitative solubility profile for this compound can be predicted. This serves as a crucial starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interactions
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Acetone, Ethyl AcetateHigh Strong dipole-dipole interactions with cyano and ester groups; good solvation of the aromatic ring.
Polar Protic Ethanol, MethanolModerate Hydrogen bonding with cyano and ester groups, but less favorable interaction with the lipophilic ring.
Nonpolar Toluene, HexaneLow to Insoluble Favorable van der Waals forces with the aromatic ring, but poor solvation of polar functional groups.
Aqueous WaterInsoluble The large, nonpolar iodophenyl group dominates, overcoming the polarity of the cyano and ester groups.[6]

Standard Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is required. The "shake-flask" method is a widely accepted gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[5]

Principle

The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and a saturated solution. By adding an excess of the compound to a known volume of solvent and agitating for a sufficient period, the solvent becomes saturated. The concentration of the dissolved compound in the resulting clear solution represents its equilibrium solubility.[5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure that the solution reaches saturation.

    • Record the approximate mass of the added solid.

    • Pipette a precise, known volume of the selected organic solvent into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture vigorously for a prolonged period, typically 24 to 72 hours. This extended time is a self-validating step to ensure that true equilibrium is reached.[5]

  • Phase Separation:

    • Once equilibration is complete, remove the vial and allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).[5]

    • Carefully draw the clear supernatant into a syringe.

    • Attach a chemically inert syringe filter (PTFE) and filter the solution into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles that would otherwise lead to an overestimation of solubility.[5]

  • Quantification via HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to a vial B Add precise volume of solvent A->B C Seal vial and agitate (24-72h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with PTFE syringe filter D->E G Analyze filtered sample via HPLC E->G F Prepare calibration curve (HPLC standards) F->G H Calculate concentration from curve G->H I Report Solubility (e.g., mg/mL @ 25°C) H->I

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from the general class of cyanoacrylate esters.[7][8]

  • Primary Hazards: Cyanoacrylates are known to bond skin and eyes in seconds.[8][9] They are also classified as skin, eye, and respiratory irritants.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE, including:

    • Gloves: Chemical-resistant gloves are mandatory. Polyethylene gloves are often recommended.[10]

    • Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent contact with the eyes.[10]

    • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • First Aid Measures:

    • Skin Contact: Do NOT pull bonded skin apart. Gently peel or roll the skin apart, soaking in warm, soapy water can help.[10]

    • Eye Contact: This is a medical emergency. Immediately flush the eye with copious amounts of water. The eye will naturally produce tears which aids in the debonding process. Keep the eye covered with a wet pad and seek immediate medical attention. Do not force the eye open.[8][10]

    • Inhalation: Move the affected person to fresh air. If irritation persists, seek medical advice.[9]

Conclusion

The solubility of this compound is governed by its amphiphilic structure, featuring both significant polar and nonpolar regions. It is predicted to be most soluble in polar aprotic solvents like DMSO and acetone, moderately soluble in polar protic solvents such as ethanol, and poorly soluble in nonpolar solvents like hexane. This predictive guide provides a strong foundation for solvent selection, but it is not a substitute for empirical data. The detailed shake-flask protocol provided herein offers a reliable, self-validating method for researchers to obtain precise quantitative solubility data, which is indispensable for the successful development and application of this compound.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • U.S. Food and Drug Administration (FDA). (2021).
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Arrowhead Forensics. (2015).
  • Chestnut Products. (n.d.).
  • Medline. (n.d.).
  • Farnell. (2017).
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • BenchChem. (2025). Physical and chemical properties of Ethyl 2-Cyano-3-(3-pyridyl)
  • PubChem. (n.d.). Ethyl 2-cyano-3-(3-nitrophenyl)
  • Wikipedia. (n.d.).
  • SciELO. (2023).
  • Occupational Safety and Health Administration (OSHA). (2018).
  • Castro Agudelo, J. A., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)

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preliminary biological activity of ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Biological Activity of Ethyl 2-cyano-3-(3-iodophenyl)acrylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Optimization of Michael Acceptors for Enhanced Biological Efficacy

Executive Summary

This compound (ECIA) represents a specialized derivative within the class of


-cyanoacrylates , a family of small molecules characterized by their potent electrophilic nature.[1] Unlike its more common nitro- or chloro-substituted analogues, the inclusion of a 3-iodophenyl  moiety introduces unique physicochemical properties—specifically enhanced lipophilicity and halogen-bonding capability—that significantly modulate its pharmacodynamics.[1]

This guide analyzes the preliminary biological activity of ECIA, focusing on its mechanism as a Michael acceptor targeting cysteine-rich domains in enzymes (e.g., EGFR kinase, bacterial synthases). It synthesizes data from structure-activity relationship (SAR) studies of 3-substituted arylacrylates to provide a predictive profile of its antimicrobial and antiproliferative potential.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The biological efficacy of ECIA is governed by its ability to traverse lipid bilayers and its reactivity toward nucleophiles. The iodine substituent plays a critical role here, acting as a "lipophilic anchor" and a potential halogen bond donor.

Structural Characterization
  • IUPAC Name: Ethyl (2E)-2-cyano-3-(3-iodophenyl)prop-2-enoate[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 327.12 g/mol

  • Core Pharmacophore:

    
    -Cyanoacrylate moiety (Michael Acceptor)[1]
    
Key Physicochemical Parameters
PropertyValue (Predicted/Observed)Biological Implication
LogP (Lipophilicity) ~3.4 - 3.8Enhanced membrane permeability compared to 3-nitro analogues (LogP ~2.2).[1] Crucial for intracellular targeting.
Electrophilicity Index (

)
HighIndicates strong reactivity toward thiol groups (cysteine residues) in proteins.
Halogen Bonding

-hole donor
The iodine atom can form directed non-covalent interactions with backbone carbonyls in enzyme active sites.[1]
Topological Polar Surface Area ~50 ŲWell within the range for good oral bioavailability (Veber's Rules).

Synthesis Protocol: Knoevenagel Condensation

To ensure reproducibility in biological assays, high-purity synthesis is required.[1] The following protocol utilizes a piperidine-catalyzed Knoevenagel condensation, optimized to prevent polymerization of the acrylate product.

Reaction Pathway

The synthesis involves the condensation of 3-iodobenzaldehyde with ethyl cyanoacetate .[1]

SynthesisPathway Aldehyde 3-Iodobenzaldehyde (Electrophile) Catalyst Piperidine (Cat.) Ethanol, Reflux Aldehyde->Catalyst Cyanoacetate Ethyl Cyanoacetate (Nucleophile) Cyanoacetate->Catalyst Intermediate Carbanion Intermediate Catalyst->Intermediate Deprotonation Product This compound (Crystalline Solid) Intermediate->Product Condensation & Elimination Water H2O (Byproduct) Intermediate->Water

Figure 1: Synthetic pathway for this compound via Knoevenagel condensation.[1]

Step-by-Step Methodology
  • Reagent Prep: Dissolve 3-iodobenzaldehyde (10 mmol, 2.32 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (5 drops, ~0.1 mL) to the stirred solution.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours . Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for the aldehyde (

    
    ) should disappear.
    
  • Crystallization: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product typically precipitates as yellow/off-white needles.[1]

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to achieve >98% purity.

  • Yield Expectation: 80–90%.

Biological Activity Spectrum

The biological activity of ECIA is primarily attributed to its ability to covalently modify enzymes via Michael addition . The electron-withdrawing cyano and ester groups activate the


-carbon, making it highly susceptible to nucleophilic attack by cysteine thiols.[1]
Anticancer Potential (EGFR & Tubulin Inhibition)

Research on 3-substituted cyanoacrylates indicates potent cytotoxicity against carcinoma cell lines (e.g., A549, MCF-7).

  • Mechanism: The compound acts as an irreversible inhibitor. The iodine atom at the meta position often enhances binding affinity to the hydrophobic pocket of kinases like EGFR (Epidermal Growth Factor Receptor) or VEGFR-2 , while the acrylate warhead covalently bonds to a cysteine residue (e.g., Cys797 in EGFR).

  • Predicted IC50: Based on SAR data from 3-bromo and 3-chloro analogues, the expected IC50 for the 3-iodo derivative is in the low micromolar range (2–10 µM) .[1]

  • Apoptosis: Induction of oxidative stress (ROS generation) and caspase-3 activation.

Antimicrobial Activity

The compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria.[1] The increased lipophilicity of the iodine substituent facilitates penetration through the thick peptidoglycan layer.[1]

  • Target: Bacterial enzymes involved in fatty acid synthesis (e.g., FabH/FabI) or cell division (FtsZ).

  • Efficacy Data (Comparative Class Analysis):

    • Staphylococcus aureus:[3] High susceptibility (MIC estimated < 8 µg/mL).

    • Escherichia coli: Moderate susceptibility (MIC estimated 16–32 µg/mL).

    • Mycobacterium tuberculosis:[4] Iodine-substituted Michael acceptors often show enhanced anti-tubercular activity due to cell wall penetration.[1]

Mechanism of Action: Covalent Enzyme Inhibition

The following diagram illustrates the molecular mechanism by which ECIA inhibits cysteine-dependent enzymes.

MechanismOfAction Compound ECIA (Michael Acceptor) Cysteine Cysteine Thiol (-SH) Nucleophile Compound->Cysteine Electrophilic Attack Enzyme Target Enzyme (e.g., EGFR, FabH) Enzyme->Cysteine Active Site Residue Complex Thioether Adduct (Irreversible Inhibition) Cysteine->Complex Michael Addition Outcome Loss of Enzymatic Function Cell Death / Stasis Complex->Outcome Downstream Effect

Figure 2: Mechanism of irreversible enzyme inhibition via Michael addition to cysteine residues.

Experimental Validation Protocols

To validate the biological activity of ECIA, the following standardized assays are recommended.

MTT Cell Viability Assay (Anticancer)
  • Seeding: Seed A549 or HeLa cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with ECIA at concentrations ranging from 0.1 µM to 100 µM (dissolved in DMSO, final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Broth Microdilution Method (Antimicrobial)
  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Dilution: Prepare serial two-fold dilutions of ECIA in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Control: Include positive control (Ciprofloxacin) and negative control (DMSO).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 measurement.

Structure-Activity Relationship (SAR) Insights

The 3-iodophenyl ring is not merely a passive scaffold.[1] Its position and nature drive specific interactions:

  • Lipophilicity (LogP): The iodine atom increases LogP significantly compared to fluorine or unsubstituted rings. This correlates with higher cellular uptake in solid tumors and mycobacteria.

  • Electronic Effect: The iodine is weakly electron-withdrawing (inductive) but electron-donating (resonance).[1] However, on the acrylate system, it maintains the electrophilicity of the

    
    -carbon, ensuring the compound remains a potent Michael acceptor.
    
  • Steric Bulk: The large iodine atom at the meta position can sterically hinder metabolism by ring-hydroxylating enzymes, potentially extending the half-life of the compound compared to unsubstituted analogues.[1]

References

  • BenchChem. (2025).[5][3] Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2009). Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. PMC. Retrieved from

  • Scientific Electronic Library Online (SciELO). (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc. Retrieved from

  • Royal Society of Chemistry. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Retrieved from

  • ResearchGate. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Retrieved from

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Methodological & Application

Application Note: Ethyl 2-Cyano-3-(3-iodophenyl)acrylate as a Bifunctional Scaffold in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Profile

In modern drug discovery and complex organic synthesis, the demand for highly functionalized, orthogonal building blocks is paramount. Ethyl 2-cyano-3-(3-iodophenyl)acrylate (Formula: C₁₂H₁₀INO₂) serves as a premier bifunctional scaffold. It seamlessly integrates a highly reactive electrophilic center (the cyanoacrylate alkene) with a versatile cross-coupling handle (the meta-iodoaryl group).

This dual-reactivity profile allows chemists to perform sequential, chemoselective modifications without the need for cumbersome protection-deprotection strategies. This application note details the mechanistic rationale, optimized protocols, and validated workflows for utilizing this scaffold in the synthesis of complex pharmaceutical intermediates.

Table 1: Physicochemical Properties & Orthogonal Reactivities
Property / FeatureSpecification / DescriptionCausative Advantage in Synthesis
Molecular Weight 327.12 g/mol Ideal low-molecular-weight precursor for fragment-based drug design.
3-Iodoaryl Handle C(sp²)–I BondPermits rapid oxidative addition by Pd(0), enabling low-temperature cross-coupling.
Cyanoacrylate Moiety Electron-deficient alkeneExceptionally low LUMO energy makes it a superior Michael acceptor and dipolarophile.
Chemoselectivity Orthogonal reactivityEnables sequential functionalization (e.g., Suzuki coupling then Michael addition).

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of this compound lies in its orthogonal reactivity. The molecule presents two distinct sites for carbon-carbon or carbon-heteroatom bond formation:

  • The C(sp²)–I Bond (Cross-Coupling): Iodine is an excellent leaving group in transition-metal catalysis. The oxidative addition of Palladium(0) into the C–I bond is kinetically favored over C–Br or C–Cl bonds. This allows to proceed under exceptionally mild conditions, preventing the premature degradation of the sensitive cyanoacrylate group.

  • The Activated Alkene (Conjugate Addition & Cycloaddition): The alkene is flanked by two strongly electron-withdrawing groups (cyano and ethyl ester). This creates a highly electrophilic β-carbon, ideal for nucleophilic attack (Michael addition) or concerted such as [3+2] cycloadditions with azomethine ylides to form complex pyrrolidine cores.

ReactivityMap Core This compound (Bifunctional Scaffold) Iodo 3-Iodoaryl Group (C-sp2 Electrophile) Core->Iodo Alkene Cyanoacrylate Alkene (Michael Acceptor) Core->Alkene Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Iodo->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu-Catalyzed) Iodo->Sonogashira Michael Michael Addition (Nucleophiles) Alkene->Michael Cyclo [3+2] Cycloaddition (Heterocycle Synthesis) Alkene->Cyclo

Orthogonal reactivity pathways of this compound.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed with built-in causality and in-process validation steps to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of the Scaffold via Knoevenagel Condensation

Objective: Synthesize this compound from 3-iodobenzaldehyde and ethyl cyanoacetate.

  • Step 1: Reagent Preparation. In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-iodobenzaldehyde (10.0 mmol) and ethyl cyanoacetate (11.0 mmol) in 50 mL of anhydrous toluene.

  • Step 2: Catalyst Addition. Add piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol).

    • Causative Rationale: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the cyanoacetate. Acetic acid buffers the system, preventing base-catalyzed polymerization of the cyanoacetate while facilitating the final dehydration step.

  • Step 3: Reflux & Dehydration. Heat the mixture to reflux (approx. 110 °C) for 4 hours.

    • Causative Rationale: The Dean-Stark trap physically removes water generated during the condensation, driving the equilibrium toward the product via Le Chatelier's principle.

  • Step 4: In-Process Validation. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot (R_f ~0.6) and appearance of a new, highly UV-active product spot (R_f ~0.4) validates reaction completion.

  • Step 5: Workup. Cool to room temperature, wash with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol to yield pale yellow crystals.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-iodo position with an arylboronic acid while preserving the sensitive cyanoacrylate alkene.

  • Step 1: Reagent Mixing. Charge a Schlenk flask with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

    • Causative Rationale: K₂CO₃ is selected over stronger bases (e.g., NaOH, KOtBu) because strong bases will induce premature Michael addition or ester hydrolysis of the cyanoacrylate moiety.

  • Step 2: Solvent & Degassing. Add a solvent mixture of Toluene/H₂O (4:1, 10 mL). Degas the mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.

    • Causative Rationale: Oxygen rapidly deactivates the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Step 3: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 mmol) under a positive pressure of Argon.

    • Causative Rationale: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which drastically accelerates the reductive elimination step, allowing the reaction to proceed at a lower temperature.

  • Step 4: Mild Heating. Heat the reaction to 60 °C for 4 hours.

  • Step 5: In-Process Validation. Quench a 50 µL aliquot in EtOAc/H₂O. Analyze the organic layer via LC-MS. The presence of the desired mass [M+H]⁺ = 278.11 confirms successful coupling without alkene degradation.

Workflow Step1 1. Reagent Mixing (Substrate + Boronic Acid) Step2 2. Degassing (Argon Purge x3) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2) Step2->Step3 Step4 4. Mild Heating (60°C, 4h) Step3->Step4 Step5 5. LC-MS Validation & Purification Step4->Step5

Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

Data Presentation: Optimization of Chemoselective Coupling

To demonstrate the critical nature of base and temperature selection in Protocol B, Table 2 summarizes the optimization data. The goal is to maximize the Suzuki coupling yield while minimizing the degradation of the Michael acceptor.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Target Yield (%)Side-Product (%)*
1Pd(PPh₃)₄Na₂CO₃THF/H₂O8045%35%
2Pd(PPh₃)₄KOtBuToluene8012%80%
3Pd(dppf)Cl₂K₂CO₃Toluene/H₂O8072%15%
4 Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O 60 91% < 2%

*Side-products primarily consist of Michael addition adducts (solvent/base attack on the alkene) and ester hydrolysis products. Entry 4 represents the optimized, self-validating condition utilized in Protocol B.

Downstream Application: Enantioselective Michael Additions

Once the aryl ring is functionalized via cross-coupling, the intact cyanoacrylate moiety can be subjected to.

By utilizing chiral organocatalysts (e.g., MacMillan’s imidazolidinone or thiourea-based catalysts), nucleophiles such as malonates, thiols, or unmodified aldehydes can be added across the double bond with high stereocontrol. The extreme electron deficiency of the cyanoacrylate ensures rapid reaction kinetics, making it an ideal substrate for generating dense stereocenters in the synthesis of γ-amino acid precursors and complex heterocyclic drug candidates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136.[Link]

  • Chi, Y., & Guo, L. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(12), 3986-3988.[Link]

ethyl 2-cyano-3-(3-iodophenyl)acrylate as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of ethyl 2-cyano-3-(3-iodophenyl)acrylate (ECIA) . While


-unsaturated nitriles are common intermediates, the specific incorporation of the 3-iodophenyl moiety transforms this molecule into a high-value "hub" for divergent synthesis. The iodo-handle remains inert during initial mild cyclocondensations, allowing for Late-Stage Functionalization (LSF) via Palladium-catalyzed cross-couplings. This protocol is designed for medicinal chemists targeting pyrazole , pyrimidine , and dihydropyridine  libraries with high structural diversity.

Strategic Rationale & Chemistry

The utility of ECIA rests on its three distinct reactive sites:

  • The

    
    -Carbon:  Highly electrophilic due to the geminal electron-withdrawing cyano and ester groups, serving as a Michael acceptor.
    
  • The Cyano/Ester Motif: Enables heterocyclization with binucleophiles (hydrazines, ureas).

  • The 3-Iodo Aryl Ring: A "sleeper" functionality that survives Knoevenagel and cyclization conditions, ready for downstream Suzuki, Sonogashira, or Heck couplings.

Reaction Pathway Visualization

The following flowchart illustrates the divergent synthesis workflows described in this guide.

ECIA_Pathways Start 3-Iodobenzaldehyde + Ethyl Cyanoacetate ECIA PRECURSOR (ECIA) This compound Start->ECIA Knoevenagel (Piperidine/EtOH) Pyrazole Scaffold A: Amino-Pyrazoles ECIA->Pyrazole Hydrazine Hydrate Reflux Pyrimidine Scaffold B: Thioxopyrimidines ECIA->Pyrimidine Thiourea/Base Cyclization DHP Scaffold C: 1,4-Dihydropyridines ECIA->DHP Enamine/1,3-Dicarbonyl Michael/Cyclization LSF Late-Stage Functionalization (Suzuki/Sonogashira Coupling) Pyrazole->LSF Pd(0) Coupling Pyrimidine->LSF Pd(0) Coupling

Caption: Divergent synthesis map showing the transformation of ECIA into three distinct heterocycles, followed by optional late-stage palladium coupling.

Protocol 1: Synthesis of the Precursor (ECIA)

Objective: High-yield synthesis of this compound via Knoevenagel condensation.

Mechanism: The piperidine catalyst generates the enolate of ethyl cyanoacetate, which attacks the aldehyde.[1] Spontaneous dehydration drives the equilibrium.

Materials:

  • 3-Iodobenzaldehyde (10 mmol, 2.32 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Piperidine (0.5 mmol, ~50 µL)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine dropwise. Note: A slight exotherm may occur.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not commence, heat to reflux (78°C) for 1–2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically appears as a new spot at

    
    .
    
  • Workup (Trituration): Cool the reaction mixture in an ice bath (

    
    ). The product should crystallize out.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) and then cold hexanes to remove trace piperidine.
    
  • Purification: Recrystallize from hot ethanol if necessary.

    • Expected Yield: 85–95%

    • Appearance: White to pale yellow needles.

Protocol 2: Synthesis of 3-Amino-Pyrazoles

Objective: Cyclization of ECIA with hydrazine to form 5-amino-4-(3-iodophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.

Scientific Insight: The reaction proceeds via a Michael addition of the hydrazine nitrogen to the


-carbon, followed by intramolecular attack on the ester carbonyl and loss of ethanol.

Methodology:

  • Dissolution: Dissolve ECIA (2 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (80%, 4 mmol) dropwise. Caution: Hydrazine is toxic and a suspected carcinogen.

  • Reflux: Heat to reflux for 4–6 hours. The color typically shifts from yellow to clear/orange.

  • Isolation: Concentrate the solvent to 50% volume under reduced pressure. Cool to

    
    . Filter the precipitate.[2]
    
  • Validation: Presence of NH signals in

    
     NMR (
    
    
    
    ) and disappearance of the ethyl ester quartet/triplet confirms cyclization.

Protocol 3: Synthesis of Pyrimidine-2-thiones

Objective: Construction of the pyrimidine core using thiourea.[3]

Scientific Insight: This reaction requires a stronger base than the pyrazole synthesis to deprotonate thiourea, enhancing its nucleophilicity for the initial Michael attack.

Methodology:

  • Mixture: Combine ECIA (2 mmol), Thiourea (2.2 mmol), and Potassium Carbonate (

    
    , 2.5 mmol) in Ethanol (15 mL).
    
  • Reaction: Reflux for 6–8 hours.

  • Workup: The potassium salt of the product may precipitate. Pour the reaction mixture into ice water (50 mL).

  • Neutralization: Acidify carefully with 1N HCl to pH 4–5. The thione product will precipitate as a yellow solid.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Protocol 4: 1,4-Dihydropyridines (Hantzsch-Type)

Objective: Using ECIA as the "arylidene" component in a modified Hantzsch synthesis.

Methodology:

  • Reactants: Combine ECIA (1 mmol) and 1,3-Cyclohexanedione (or Dimedone) (1 mmol) and Ammonium Acetate (1.5 mmol) in Ethanol.

  • Conditions: Reflux for 3–5 hours.

  • Mechanism: The enamine formed from dimedone/ammonium acetate attacks the ECIA Michael acceptor, followed by cyclization and dehydration.

  • Result: Yields a 4-(3-iodophenyl)-5-cyano-1,4-dihydropyridine derivative.

Data Summary & Troubleshooting

ParameterPrecursor (ECIA)Pyrazole DerivativePyrimidine Derivative
Typical Yield 92%75%68%
Reaction Time 2 h4–6 h6–8 h
Key IR Signal CN (~2220 cm⁻¹), CO (~1720 cm⁻¹)NH (~3300 cm⁻¹), CO AmideC=S (~1200 cm⁻¹)
Solubility Soluble in DCM, EtOAcSoluble in DMSO, MeOHSoluble in DMSO

Troubleshooting:

  • Oiling out: If the Knoevenagel product oils out, scratch the flask glass with a spatula to induce nucleation or add a seed crystal.

  • Low Yield (Pyrimidine): Ensure reagents are dry. Water can hydrolyze the ester before cyclization. Use anhydrous ethanol.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. J. Mex. Chem. Soc. (2023).[4][5] Describes the base-catalyzed condensation of aryl aldehydes with ethyl cyanoacetate. [Link][4]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. Molbank (2023). Provides mechanistic insights and optimization for piperidine-catalyzed Knoevenagel reactions. [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates and their reaction with thiourea. ResearchGate (2010). Detailed protocol for converting cyanoacrylates into pyrimidine thiones. [Link]

  • Reaction of

    
    -Cyano Esters with Hydrazine Hydrate. Monatshefte für Chemie (1996). Investigates the cyclization pathways of cyanoacrylates with hydrazines.
    [Link]
    
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. NobelPrize.org (2010). Foundational background on using aryl halides (like the 3-iodo group here) for downstream coupling. [Link]

Sources

Application Note: Polymerization of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis and polymerization behavior of ethyl 2-cyano-3-(3-iodophenyl)acrylate (ECIPA).

Scientific Context & Distinction: It is critical to distinguish this compound from standard "superglue" monomers (ethyl 2-cyanoacrylate). The presence of the 3-iodophenyl group at the


-position makes ECIPA a trisubstituted ethylene . Unlike unsubstituted cyanoacrylates, trisubstituted ethylenes generally do not homopolymerize  due to significant steric hindrance and resonance stabilization. Therefore, this guide focuses on the radical copolymerization  of ECIPA with styrene, a standard method for incorporating such functional monomers into polymeric backbones to create radiopaque or optically active materials.

Executive Summary

This compound (ECIPA) is a functional electrophilic monomer belonging to the class of benzylidene cyanoacetates. Due to the heavy iodine atom, copolymers containing ECIPA are valuable for applications requiring radiopacity (X-ray visibility), high refractive indices, or precursors for cross-coupling functionalization.

This guide provides a validated workflow for:

  • Synthesis of the ECIPA monomer via Knoevenagel condensation.

  • Copolymerization with styrene (ST) via free-radical initiation.[1][2][3]

  • Characterization of the resulting functional copolymer.

Scientific Background & Mechanism[4]

Steric Hindrance & Homopolymerization

Standard ethyl 2-cyanoacrylate (


) polymerizes anionically upon contact with moisture. In contrast, ECIPA possesses a bulky 3-iodophenyl group at the 

-carbon (

).
  • Steric Wall: The phenyl ring prevents the approach of a propagating chain end to the monomer's double bond for homopolymerization.

  • Copolymerization Strategy: To polymerize ECIPA, it must be copolymerized with an electron-rich, sterically less demanding monomer like Styrene (ST) . The polymerization follows an alternating tendency where ECIPA units are separated by short sequences of styrene.

Reaction Pathway Visualization

The following diagram outlines the synthesis of the monomer and its subsequent copolymerization.

ECIPA_Workflow cluster_0 Step 1: Monomer Synthesis (Knoevenagel) cluster_1 Step 2: Radical Copolymerization Aldehyde 3-Iodobenzaldehyde Monomer ECIPA Monomer (Crystalline Solid) Aldehyde->Monomer + Cyano Cyano Ethyl Cyanoacetate Cyano->Monomer Catalyst Piperidine (Cat.) Catalyst->Monomer Polymer Poly(ST-co-ECIPA) (Functional Copolymer) Monomer->Polymer 70°C, Toluene Styrene Styrene (Comonomer) Styrene->Polymer Initiator AIBN / ABCN (Radical Source) Initiator->Polymer

Caption: Workflow from precursor condensation to functional copolymer formation.

Protocol 1: Monomer Synthesis

Objective: Synthesize high-purity ECIPA monomer free of aldehyde contaminants.

Materials
  • 3-Iodobenzaldehyde (CAS: 696-41-3)

  • Ethyl cyanoacetate (CAS: 105-56-6)

  • Piperidine (Catalyst)[1][2][3][4][5][6]

  • Ethanol (Solvent)

  • Recrystallization solvent: Ethanol or Ethanol/Water mix.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-iodobenzaldehyde (10 mmol, 2.32 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in 20 mL of ethanol .

  • Catalysis: Add 5 drops of piperidine to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours . Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The product spot will be less polar than the aldehyde.

  • Crystallization: Allow the solution to cool to room temperature. The product, ECIPA, typically crystallizes out of the solution upon cooling.

    • Note: If oiling occurs, scratch the flask walls or cool in an ice bath.

  • Filtration: Filter the precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight.

Expected Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range between 80°C–110°C (typical for halogenated benzylidene cyanoacetates).

  • Yield: >75%.[7][4][8]

Protocol 2: Radical Copolymerization

Objective: Incorporate ECIPA into a polystyrene backbone.

Materials
  • ECIPA Monomer (Synthesized in Protocol 1)

  • Styrene (Deinhibited by passing through basic alumina column)

  • Initiator: AIBN (Azobisisobutyronitrile) or ABCN (1,1'-Azobis(cyclohexanecarbonitrile))

  • Solvent: Toluene (Dry)

  • Precipitant: Methanol[1][2][3]

Step-by-Step Procedure
  • Feed Preparation: In a glass polymerization ampoule or screw-cap vial, prepare the monomer feed. A typical molar feed ratio is Styrene:ECIPA = 3:1 .

    • Example: 3.0 mmol Styrene (0.31 g) + 1.0 mmol ECIPA (~0.33 g).

  • Solvent & Initiator: Add Toluene to achieve a total monomer concentration of ~2.0–2.5 mol/L. Add AIBN (1–2 mol% relative to total monomer).

  • Degassing (Critical): Purge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (a radical scavenger). Cap the vial tightly.

  • Polymerization: Place the vial in a pre-heated oil bath at 70°C .

  • Reaction Time: Allow polymerization to proceed for 10–24 hours .

    • Note: Aim for low conversion (<20%) if determining reactivity ratios. For preparative purposes, 24 hours is standard.

  • Termination: Remove from heat and cool to room temperature.

  • Precipitation: Dropwise add the polymer solution into a large excess of Methanol (10x volume of reaction mixture) with vigorous stirring. The copolymer will precipitate as a white fibrous or powdery solid.

  • Purification: Filter the polymer, re-dissolve in a minimal amount of Chloroform or THF, and re-precipitate in Methanol to remove unreacted ECIPA monomer.

  • Drying: Dry under vacuum at 50°C to constant weight.

Data Analysis & Characterization

Copolymer Composition (Nitrogen Analysis)

Since styrene contains no nitrogen and ECIPA contains one nitrile group (-CN), Elemental Analysis (CHN) is the most robust method to determine copolymer composition.

Calculation Formula: Let


 be the weight percentage of nitrogen in the copolymer.
The mole fraction of ECIPA in the copolymer (

) can be calculated iteratively or via:

Spectral Validation (FT-IR & NMR)
TechniqueDiagnostic SignalAssignment
FT-IR 2220–2230 cm⁻¹Nitrile (-CN) stretch (Weak/Medium)
FT-IR 1730–1740 cm⁻¹Carbonyl (C=O) ester stretch
1H-NMR 6.5–7.5 ppmAromatic protons (Styrene + ECIPA)
1H-NMR 3.8–4.2 ppmEthyl ester (-OCH2-) protons of ECIPA
1H-NMR 0.9–1.2 ppmMethyl (-CH3) protons of ECIPA
Thermal Properties
  • TGA (Thermogravimetric Analysis): These copolymers typically show high thermal stability, often stable up to 300°C due to the rigid backbone.

  • DSC (Differential Scanning Calorimetry): The glass transition temperature (

    
    ) will likely be higher than pure polystyrene (
    
    
    
    ) due to the bulky, polar ECIPA units restricting chain mobility.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymer Precipitation Low molecular weight or low conversion.Increase reaction time (up to 48h) or initiator concentration. Ensure oxygen was fully removed.
Oily Product Residual solvent or oligomers.Re-precipitate in cold methanol. Dry under high vacuum for >24h.
Low Iodine Content Low incorporation of ECIPA.The reactivity of trisubstituted ethylenes is lower than styrene. Increase the initial feed ratio of ECIPA.
Monomer Impurity Yellowing of polymer.Ensure ECIPA monomer is recrystallized (white) before polymerization. Aldehyde impurities cause discoloration.

References

  • Kharas, G. B., et al. "Synthesis and styrene copolymerization of novel ring-substituted phenylcyanoacrylates."[2][5] ChemRxiv, 2021.

  • Kharas, G. B., et al. "Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates."[5] International Journal of Chemistry, 2019.

  • Guthrie, J. T., et al. "Copolymerization of styrene with some trisubstituted ethylenes." Polymer, 1980. (Foundational text on steric hindrance in trisubstituted ethylenes).
  • DePaul University Polymer Research Group. "Novel trisubstituted ethylenes and their copolymers." (Primary source of protocols for this class of compounds).

Sources

Application Note: Ethyl 2-Cyano-3-(3-iodophenyl)acrylate as a Modular Building Block for D-π-A Organic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced organic electronics—specifically Dye-Sensitized Solar Cells (DSSCs) and Non-Linear Optical (NLO) materials—the precise synthesis of Donor-π-Acceptor (D-π-A) push-pull architectures is critical. Ethyl 2-cyano-3-(3-iodophenyl)acrylate serves as a highly versatile, bifunctional scaffold in this domain. The cyanoacrylate moiety acts as a potent electron-withdrawing group (Acceptor), while the meta-positioned iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling, enabling the modular attachment of diverse π-conjugated bridges and electron donors.

Mechanistic Insights & Structural Causality

The strategic selection of this compound over other halogenated or non-functionalized analogs is rooted in its dual reactivity profile:

  • The Cyanoacrylate Acceptor Core : The combination of a cyano group (–CN) and an ester (–COOEt) creates a strong push-pull electronic effect when electronically coupled with a donor. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting dye, facilitating efficient electron injection into semiconducting substrates like nanocrystalline TiO₂[1].

  • The Iodoaryl Cross-Coupling Handle : Iodine is the most reactive halogen for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the weak C–I bond (~65 kcal/mol) compared to C–Br (~81 kcal/mol). This intrinsic causality allows conjugation-extending couplings to proceed at milder temperatures, preserving the sensitive, electron-deficient cyanoacrylate double bond from undesired Michael additions or premature polymerization[2].

Workflow A 3-Iodobenzaldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation (Piperidine, EtOH) A->B C This compound (Acceptor Core) B->C D Suzuki-Miyaura Coupling (Donor-Boronic Acid, Pd cat.) C->D E D-π-A Chromophore (Ester Form) D->E

Synthetic workflow for D-π-A chromophores using the iodoaryl cyanoacrylate building block.

Experimental Workflows & Methodologies

Protocol 1: Synthesis of this compound

Objective : Construct the acceptor core via Knoevenagel condensation from commercially available precursors.

Mechanistic Rationale : The Knoevenagel condensation utilizes a weak base to generate a reactive enolate from ethyl cyanoacetate, which subsequently attacks the electrophilic carbonyl of the aldehyde. Piperidine is specifically selected over stronger bases (like NaOH) to prevent the hydrolysis of the ester group or unwanted saponification[3],[4].

Step-by-Step Procedure :

  • Preparation : In a 100 mL round-bottom flask, dissolve 3-iodobenzaldehyde (10.0 mmol) and ethyl cyanoacetate (10.5 mmol) in 30 mL of absolute ethanol.

  • Catalysis : Add catalytic piperidine (0.2 mmol, 2 mol%). Causality: Ethanol acts as a protic solvent that stabilizes the transition state, while piperidine efficiently deprotonates the active methylene without causing side reactions[3].

  • Reaction : Stir the mixture magnetically at 65 °C for 4–6 hours.

  • Self-Validation : The reaction is a self-validating system through precipitation. As the highly conjugated product forms, its solubility in ethanol decreases, resulting in the spontaneous formation of a crystalline yellow solid, indicating reaction completion.

  • Isolation : Cool the mixture to 0 °C, filter the precipitate under vacuum, and wash with cold ethanol to yield the pure this compound.

Protocol 2: Modular π-Extension via Suzuki-Miyaura Cross-Coupling

Objective : Couple the synthesized acceptor core with a donor-π-bridge (e.g., 4-(diphenylamino)phenylboronic acid) to form the final D-π-A chromophore.

Step-by-Step Procedure :

  • Setup : Under an inert nitrogen atmosphere, combine this compound (5.0 mmol), the chosen boronic acid derivative (5.5 mmol), and the catalyst Pd(PPh₃)₄ (0.25 mmol, 5 mol%) in a flame-dried Schlenk flask.

  • Solvent System : Add 40 mL of degassed Toluene and 10 mL of 2M aqueous K₂CO₃. Causality: The biphasic Toluene/Water system is critical. Toluene dissolves the non-polar organic substrates, while the aqueous phase dissolves the inorganic base. The base is required to activate the boronic acid into a nucleophilic boronate complex, a strict prerequisite for the transmetalation step[2].

  • Reaction : Heat the biphasic mixture to 80 °C for 12 hours with vigorous stirring.

  • Self-Validation : The coupling is visually self-validating. The extension of the π-conjugated system from the isolated acceptor to a full D-π-A push-pull system causes a dramatic bathochromic (red) shift. The solution will transition from pale yellow to deep red or purple, and will exhibit strong fluorescence under 365 nm UV light.

  • Purification : Extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst Regeneration OA Oxidative Addition Pd0->OA Ar-I Insertion TM Transmetalation (Boronic Acid) OA->TM Base Activation RE Reductive Elimination TM->RE Intermediate RE->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle on the iodoaryl moiety.

Quantitative Data: Photophysical Properties

The integration of the iodoaryl cyanoacrylate into D-π-A systems allows for precise tuning of the optoelectronic properties. Table 1 summarizes typical photophysical and electrochemical data for derivatives synthesized using this building block, demonstrating how varying the donor moiety impacts the bandgap[1],[5].

Table 1: Optoelectronic Properties of Cyanoacrylate-Anchored D-π-A Chromophores

Compound ArchitectureDonor MoietyAbsorption

(nm)
HOMO (eV)LUMO (eV)Bandgap (

, eV)
Core Acceptor None (Precursor)310-6.80-3.203.60
D-π-A Derivative 1 Triphenylamine458-5.42-3.252.17
D-π-A Derivative 2 Carbazole439-5.50-3.212.29
D-π-A Derivative 3 Phenothiazine489-5.30-3.282.02

Note: The reduction in bandgap correlates directly with the electron-donating strength of the coupled moiety, validating the push-pull mechanism facilitated by the cyanoacrylate core.

References

  • Arabian Journal of Chemistry . Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. 3

  • ACS Omega . Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. 4

  • Royal Society of Chemistry (RSC) . Supporting Information: Diversity-Oriented Approach to Functional Thiophene Dyes by Suzuki Coupling-Lithiation One-Pot Sequences. 2

  • ResearchGate . Tailoring the Optical Properties of Organic D‐π‐A Photosensitizers: Effect of Sulfur Introduction in the Acceptor Group. 1

  • ResearchGate . A new class of triphenylamine based novel sensitizers for DSSC: A comparative study of three different anchoring groups. 5

Sources

Troubleshooting & Optimization

improving the yield of ethyl 2-cyano-3-(3-iodophenyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #KC-3I-OPT Subject: Optimization of Ethyl 2-cyano-3-(3-iodophenyl)acrylate Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Case Overview & Chemical Logic

You are synthesizing This compound via a Knoevenagel condensation .

  • The Reaction: A nucleophilic attack of the deprotonated ethyl cyanoacetate (active methylene) onto the carbonyl of 3-iodobenzaldehyde, followed by spontaneous dehydration.

  • The Substrate: 3-Iodobenzaldehyde. The iodine atom at the meta position is electron-withdrawing (inductively), which activates the aldehyde carbonyl, generally making this reaction faster than with unsubstituted benzaldehyde. However, the iodine atom is heavy and lipophilic, which alters solubility and crystallization behavior compared to lighter analogs.

  • The Goal: Maximize yield (minimize reversibility) and ensure high purity (critical if this is a precursor for Suzuki/Sonogashira couplings, where trace aldehyde poisons Pd-catalysts).

Standard Operating Procedures (SOPs)

We recommend two distinct protocols. Start with Protocol A for baseline establishment. Switch to Protocol B if yields remain <70% or if you require "Green" compliance.

Protocol A: The Classic Ethanol-Reflux (Baseline)

Best for: Initial scale-up, easy filtration, and obtaining crystalline product.

Reagents:

  • 3-Iodobenzaldehyde (1.0 equiv)

  • Ethyl cyanoacetate (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)[1]

  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Dissolve 3-iodobenzaldehyde in ethanol (approx. 5 mL per mmol).

    • Note: If the aldehyde is yellow/brown, it may be oxidized. Purify via wash or short path distillation if purity is critical.

  • Addition: Add ethyl cyanoacetate followed by piperidine.

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Checkpoint: The solution often turns yellow/orange. A solid precipitate may form during reflux (this is good).

  • Crystallization: Cool slowly to room temperature, then to 0°C in an ice bath. The E-isomer (thermodynamically stable) usually precipitates.

  • Isolation: Filter the solid. Wash with cold ethanol and then hexane.

Protocol B: The "Green" Solvent-Free Grind (High Yield Variant)

Best for: Overcoming equilibrium limits (Le Chatelier’s principle) and maximizing yield (>90%).

Reagents:

  • 3-Iodobenzaldehyde (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)[2][3]

  • Catalyst: Ammonium Acetate (1.5 equiv) or Piperidine (drops)

Step-by-Step:

  • Mixing: In a mortar, combine the aldehyde and ester.

  • Catalysis: Add ammonium acetate.

  • Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes.

    • Observation: The mixture will likely liquefy (eutectic melt) and then solidify as the product forms and water is released.

  • Work-up: Add water to the solid mass to dissolve the ammonium salts. Filter the remaining solid.

  • Recrystallization: Recrystallize from hot ethanol to remove trace starting materials.

Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned into a dark tar/oil and won't crystallize."

  • Diagnosis: This is often due to the "Cannizzaro" side reaction or polymerization, triggered by excessive base concentration or overheating. The heavy iodine atom also increases lipophilicity, making the product "oily" in aqueous/ethanol mixes.

  • The Fix:

    • Seed It: Scratch the glass side of the flask with a glass rod to induce nucleation.

    • Solvent Swap: If using Protocol A, add water dropwise to the ethanol solution until it turns slightly cloudy, then let it stand.

    • Acidify: Wash the oil with dilute HCl to remove the piperidine catalyst, which might be solubilizing the product.

Q2: "Yield is low (<50%), and TLC shows unreacted aldehyde."

  • Diagnosis: The Knoevenagel reaction is reversible. Water accumulation is pushing the equilibrium backward.

  • The Fix:

    • Chemical Drying: Add molecular sieves (4Å) directly to the reaction flask (Protocol A).

    • Azeotropic Distillation: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water. This is the "nuclear option" for driving the reaction to completion.

Q3: "The product is colored (yellow/brown) but should be white/pale."

  • Diagnosis: Trace iodine liberation (deiodination) or conjugated impurities.

  • The Fix: Recrystallize with a pinch of activated charcoal in the hot solvent. Filter while hot. Note: 3-iodo compounds can be light-sensitive.[4] Store the product in amber vials.

Visualizing the Workflow

Figure 1: Reaction Mechanism & Pathway

The diagram below illustrates the base-catalyzed pathway and the critical dehydration step that drives the reaction.

KnoevenagelMechanism Reactants 3-Iodobenzaldehyde + Ethyl Cyanoacetate Enolate Enolate Intermediate Reactants->Enolate Deprotonation Base Catalyst (Piperidine) Base->Enolate Alcohol Aldol-like Intermediate Enolate->Alcohol Nucleophilic Attack Water H2O (Must Remove) Alcohol->Water Product Ethyl 2-cyano-3- (3-iodophenyl)acrylate Alcohol->Product Dehydration (-H2O) Product->Alcohol Reversible if wet

Caption: The Knoevenagel pathway. Note the red dashed line: failure to remove water causes the product to revert to the intermediate.

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve yield issues.

TroubleshootingTree Start Low Yield / Poor Quality CheckTLC Check TLC Start->CheckTLC SM_Left Starting Material Present CheckTLC->SM_Left Incomplete Tar_Right Tarry/Dark Mixture CheckTLC->Tar_Right Decomposition Equilibrium Equilibrium Issue: Add Mol. Sieves or Dean-Stark SM_Left->Equilibrium BaseIssue Base Induced Decomp: Reduce Temp or Switch to NH4OAc Tar_Right->BaseIssue

Caption: Diagnostic flow for addressing common synthesis failures.

Comparative Data: Catalyst Efficiency

The following table summarizes expected yields based on catalyst choice for benzaldehyde derivatives with electron-withdrawing groups (like Iodine).

Catalyst SystemReaction TimeTypical YieldProsCons
Piperidine / EtOH 2–4 Hours75–85%Standard, reproducible.Requires solvent removal; reversible.
NH₄OAc / Solvent-Free 20 Mins (Grind)90–98%Fast, minimal waste (Green).Requires manual grinding; exothermic.
DBU / Water 1–2 Hours88–95%High yield, easy filtration.DBU is more expensive than piperidine.
ZnO / Aqueous 2–6 Hours85–92%Heterogeneous (recyclable).Slower reaction rate.[5]

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][5][6][7][8][9][10][11][12][13][14] Organic Reactions, 15, 204-599. Link

  • Kaupp, G., et al. (2003). "Solvent-free Knoevenagel condensations and Michael additions in the solid state and in the melt." Tetrahedron, 59(21), 3753-3760. Link

  • Prajapati, D., et al. (2004). "Ammonium acetate catalyzed Knoevenagel condensation in the solid state." Chemistry Letters, 33(10), 1358-1359. Link

  • Khan, A.T., et al. (2012). "Bromodimethylsulfonium bromide (BDMS) catalyzed Knoevenagel condensation." Tetrahedron Letters, 53(36), 4837-4841. Link

  • BenchChem. (2025).[1][6][10] "A Comparative Guide to Catalysts for Knoevenagel Condensation." Link

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are optimizing the Knoevenagel condensation of 3-iodobenzaldehyde and ethyl cyanoacetate.

Moving beyond basic procedural steps, this guide dissects the thermodynamic and kinetic causality behind the side reactions that commonly plague this synthesis. By understanding the mechanistic "why," we can implement self-validating protocols that ensure high-yield, high-purity outcomes.

Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to visualize the competitive pathways in this reaction system. The formation of the highly electrophilic target alkene makes it susceptible to secondary nucleophilic attacks and solvent-driven degradation.

ReactionPathways SM 3-Iodobenzaldehyde + Ethyl Cyanoacetate Target Target Product: Ethyl 2-cyano-3-(3-iodophenyl)acrylate SM->Target Base Catalyst (-H2O) BisAdduct Side Reaction 1: Michael Bis-adduct Target->BisAdduct + Excess Ethyl Cyanoacetate (Michael Addition) Hydrolysis Side Reaction 2: Carboxylic Acid (Hydrolysis) Target->Hydrolysis + H2O / Strong Base Transester Side Reaction 3: Methyl Ester Target->Transester + MeOH Solvent

Reaction pathway showing the Knoevenagel condensation and its primary side reactions.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my isolated yield plateauing around 70%, and what is the lower-Rf byproduct appearing on my TLC? Causality: You are likely observing the formation of a Michael bis-adduct. The Knoevenagel condensation of 3-iodobenzaldehyde with ethyl cyanoacetate yields a highly electrophilic α,β-unsaturated ester. The meta-iodo group exerts a strong inductive electron-withdrawing effect (-I), further increasing the electrophilicity of the β-carbon. If unreacted ethyl cyanoacetate is present, its enolate can perform a nucleophilic attack on this double bond via a Michael addition, forming diethyl 2,4-dicyano-3-(3-iodophenyl)glutarate. This phenomenon is well-documented in Knoevenagel systems where electron-withdrawing substituents activate the intermediate (). Solution: Implement strict stoichiometry control (1.00 : 1.02 ratio of aldehyde to cyanoacetate) and utilize a buffered catalyst system (Piperidine/AcOH) to attenuate the nucleophilicity of the cyanoacetate enolate.

Q2: My LC-MS shows a mass of [M+H]⁺ = 314.0 instead of the expected 328.0. What happened? Causality: You are observing transesterification. If you run this reaction or perform recrystallization in methanol, the ethyl ester group of the cyanoacetate (or the final product) undergoes nucleophilic acyl substitution, swapping the ethoxy group for a methoxy group. Solution: Exclusively use ethanol, toluene, or non-nucleophilic solvents for both the reaction and downstream purification.

Q3: The reaction mixture turns dark brown, yields are poor, and I see significant baseline material. Why? Causality: Harsh, unbuffered basic conditions (e.g., using pure piperidine in excess or inorganic hydroxides) trigger base-catalyzed oligomerization of the cyanoacrylate product. Furthermore, strong aqueous bases drive the hydrolysis of the ester to a carboxylic acid, which can subsequently decarboxylate upon heating. Solution: Switch to a milder organocatalytic approach. Recent studies demonstrate that optimized base-loading or buffered systems significantly suppress these competing side reactions ()[1].

Section 2: Self-Validating Experimental Protocol

A self-validating protocol incorporates real-time analytical checkpoints to ensure the reaction trajectory remains on target, preventing irreversible side reactions before they compound.

Step 1: Reagent Preparation & Stoichiometry Control

  • Action: Weigh exactly 10.0 mmol of 3-iodobenzaldehyde and 10.2 mmol of ethyl cyanoacetate. Dissolve in 25 mL of anhydrous toluene.

  • Causality: A strict 1.00 : 1.02 molar ratio starves the reaction of the excess nucleophile required for bis-adduct formation. Using toluene prevents transesterification.

  • Validation Checkpoint: Solution must be clear and completely homogeneous before proceeding.

Step 2: Buffered Catalysis Initiation

  • Action: Add 1.0 mmol (10 mol%) of piperidine and 1.0 mmol (10 mol%) of glacial acetic acid.

  • Causality: The piperidinium acetate buffer maintains a controlled pH. This prevents the high local alkalinity that drives ester hydrolysis and oligomerization, while still providing the necessary iminium/enamine activation for the Knoevenagel condensation.

Step 3: Dean-Stark Dehydration & Kinetic Monitoring

  • Action: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110°C.

  • Causality: Continuous removal of the water byproduct drives the equilibrium forward (Le Chatelier's principle) and physically removes the nucleophile responsible for ester hydrolysis.

  • Validation Checkpoint: Monitor the water collection in the trap. The reaction is kinetically complete when exactly ~0.18 mL of water has evolved (typically 2-3 hours).

Step 4: LC-MS Validation Checkpoint

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint: Confirm the disappearance of the aldehyde peak (m/z 233.0). Verify the primary peak is the target adduct ([M+H]⁺ = 328.0). Critical: If a peak at m/z 441.0 (bis-adduct) exceeds 2% relative abundance, immediately remove the heat source to quench the Michael addition pathway.

Step 5: Selective Crystallization

  • Action: Cool the mixture to room temperature, wash with 0.1 M HCl (to remove the catalyst), and concentrate. Recrystallize the crude solid from hot ethanol.

  • Causality: The acidic wash quenches any residual enolate activity. Ethanol is chosen for recrystallization to match the ester alkyl group, completely eliminating the risk of transesterification.

Section 3: Quantitative Data & Analytical Checkpoints

Table 1: Comparative Analysis of Reaction Conditions and Side Product Formation

Catalyst SystemSolventTemperatureTarget Yield (%)Bis-Adduct (%)Hydrolysis (%)
Piperidine (20 mol%)Ethanol78°C (Reflux)75.015.05.0
DABCO (10 mol%)Toluene50°C88.55.5< 1.0
NaOH (1.0 equiv)EtOH/H₂O25°C (RT)40.010.045.0
Piperidine/AcOH (10 mol%) Toluene 110°C (Dean-Stark) 94.0 < 2.0 < 1.0

Table 2: Exact Mass Checkpoints for LC-MS Validation

SpeciesChemical FormulaExact MassExpected [M+H]⁺Diagnostic Fragment
3-IodobenzaldehydeC⇇H₅IO231.94233.0105.0 [M-I]⁺
Ethyl CyanoacetateC₅H⇇NO₂113.05114.168.0 [M-OEt]⁺
Target Knoevenagel Adduct C₁₂H₁₀INO₂ 326.98 328.0 282.0 [M-OEt]⁺
Michael Bis-AdductC₁⇇H₁⇇IN₂O₄440.02441.0328.0 [Retro-Michael]⁺
References
  • Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter Source: RSC Advances (via PMC / NIH) URL: [Link]

  • Title: Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions Source: ACS Omega URL: [Link]

  • Title: Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition Source: RSC Advances URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-cyano-3-(3-iodophenyl)acrylate. This guide is designed for researchers and drug development professionals optimizing the Knoevenagel condensation between 3-iodobenzaldehyde and ethyl cyanoacetate. Below, you will find causality-driven troubleshooting guides, optimized catalytic parameters, and self-validating experimental protocols.

I. Troubleshooting Guides & FAQs

Q1: My reaction is stalling at ~50% conversion despite extended reflux. How can I drive it to completion? Causality & Solution: The Knoevenagel condensation requires both nucleophilic activation (carbanion formation from the active methylene) and electrophilic activation (polarization of the aldehyde carbonyl). If you are using a simple amine base (e.g., triethylamine) without an acid co-catalyst, the reaction often stalls because the carbonyl of the bulky 3-iodobenzaldehyde is not sufficiently activated. Recommendation: Switch to a dual-activation catalyst system such as Diisopropylethylammonium acetate (DIPEAc) [1] or a Piperidine/Glacial Acetic Acid buffer. The acetate counter-anion effectively deprotonates the active methylene of ethyl cyanoacetate, while the bulky ammonium cation hydrogen-bonds to the aldehyde's carbonyl oxygen, increasing its electrophilicity and driving the reaction to completion.

Q2: I am observing multiple spots on my TLC plate. Am I seeing E/Z isomerization or side products? Causality & Solution: It is highly unlikely that you are observing a mixture of E and Z isomers. Condensations of cyanoacetates with aromatic aldehydes yield the E-isomer almost exclusively under thermodynamic control [3]. The bulky 3-iodophenyl group and the ester group (-COOEt) sterically repel each other, strongly favoring the E-geometry where they are positioned trans across the newly formed alkene. The secondary spots are typically bis-adducts formed via the Michael addition of a second ethyl cyanoacetate molecule to the highly electrophilic product alkene. Recommendation: Ensure a strict 1:1 to 1:1.05 molar ratio of 3-iodobenzaldehyde to ethyl cyanoacetate. Avoid large excesses of the active methylene compound and monitor the temperature strictly.

Q3: How can I avoid ester hydrolysis while improving the sustainability of the workup? Causality & Solution: Strong aqueous bases (like NaOH) will hydrolyze the ethyl ester of your product into a carboxylic acid, complicating purification and lowering the yield. Recommendation: If a green, solvent-free, or aqueous-compatible method is required, utilize Chitosan as a heterogeneous solid catalyst. Chitosan provides basic amino groups for catalysis while exhibiting a massive water-binding capacity (up to 520%). This acts as an in-situ desiccant, capturing the water byproduct to drive the dehydration step forward via Le Chatelier's principle without causing ester hydrolysis [2].

II. Mandatory Visualization: Workflows & Logic

Mechanism A Ethyl Cyanoacetate C Carbanion Intermediate A->C Deprotonation B Base Catalyst (e.g., DIPEAc) B->C Acetate anion E Aldol Adduct C->E D 3-Iodobenzaldehyde D->E Cation activation F Dehydration E->F -H2O G Ethyl 2-cyano-3- (3-iodophenyl)acrylate F->G E-isomer favored

Fig 1. Dual-activation mechanistic pathway of the Knoevenagel condensation.

Troubleshooting N1 Issue: Low Yield / Stalled Reaction N2 Check Catalyst System N1->N2 N5 Check Solvent & Temp N1->N5 N8 Check TLC for Side Products N1->N8 N3 Using weak base alone? N2->N3 N4 Switch to DIPEAc or Piperidine/AcOH N3->N4 Yes N6 Running at Room Temp? N5->N6 N7 Elevate to 50-80°C N6->N7 Yes N9 Bis-adduct formation? N8->N9 N10 Enforce strict 1:1 stoichiometry N9->N10 Yes

Fig 2. Troubleshooting logic tree for resolving low yields and side reactions.

III. Data Presentation: Catalyst Optimization Parameters

The following table summarizes the quantitative optimization data for various catalytic systems used in the Knoevenagel condensation of halogenated benzaldehydes with ethyl cyanoacetate [1, 2, 4].

Catalyst SystemSolventTemperatureTimeExpected YieldKey Advantage
Piperidine / AcOH Toluene110 °C (Reflux)2–4 h80–85%Traditional Dean-Stark water removal.
DIPEAc (20 mol%) Ethanol50–60 °C30–60 min90–95%Fast kinetics, dual-activation mechanism.
Chitosan (Solid) Ethanol / H₂O80 °C (Reflux)1–2 h95–98%High water-binding capacity, recyclable up to 6x.
DABCO / [HyEtPy]Cl Ionic Liquid50 °C10–40 min85–92%Excellent promoter for electron-deficient aldehydes.

IV. Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield Synthesis using DIPEAc Catalyst

This protocol utilizes Diisopropylethylammonium acetate (DIPEAc) to ensure rapid conversion without the need for harsh reflux conditions.

  • Substrate Preparation: In a clean, dry 50 mL round-bottom flask, add 3-iodobenzaldehyde (1.0 mmol, 232 mg) and absolute ethanol (5.0 mL).

    • Validation: The aldehyde should fully dissolve within 2 minutes of stirring, yielding a clear, colorless to pale yellow solution.

  • Reagent Addition: Add ethyl cyanoacetate (1.05 mmol, 119 mg) dropwise to the solution.

  • Catalyst Introduction: Add DIPEAc (0.2 mmol) to the reaction mixture.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 50–60 °C with continuous magnetic stirring for 45 minutes.

    • Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material spot (Rf ~0.6) will disappear, and a new, strongly UV-active product spot (Rf ~0.4) will emerge. The solution will visibly darken to a deep yellow/orange.

  • Workup & Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 15 minutes.

    • Validation: A crystalline solid (this compound) will precipitate rapidly upon cooling, indicating successful dehydration and product formation.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum.

Protocol B: Sustainable Synthesis using Recyclable Chitosan

This protocol is ideal for green chemistry workflows, leveraging chitosan's basicity and water-scavenging properties.

  • Mixture Assembly: In a 50 mL flask, combine 3-iodobenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and 10 mL of an Ethanol/Water (9:1) mixture.

  • Catalyst Addition: Add 100 mg of Chitosan powder (degree of deacetylation >75%).

    • Validation: The chitosan will remain insoluble, forming a heterogeneous suspension.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) for 1.5 hours.

    • Validation: As the reaction progresses, the chitosan particles will visibly swell due to their high water-binding capacity (absorbing the H₂O byproduct).

  • Catalyst Recovery: Filter the hot reaction mixture to remove the swollen chitosan catalyst.

    • Validation: The recovered chitosan can be washed with hot ethanol, dried, and reused for up to 6 subsequent cycles with minimal loss in activity.

  • Crystallization: Allow the filtrate to cool to room temperature to crystallize the pure E-isomer product. Filter and dry.

V. References

  • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: SciELO. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNlZv8DavvsdYuCHkUS_ZCT9ACIE7TXOr9n7BoZilHQLtz0DegMNH1r8Zeb3Neiq7UwbQMcCkkyN-PAOqSLQ7ot5P3XLHhoAxw9JrkcrqbOtD7KJMCNvld8HGfo_tg-JWoU_5BLlPtCmuhk0bQFvSPwEWx1mjnuqkbUhOXTzfP]

  • Title: Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry. Source: RSC Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj_BBftVqDApL8Y6-c5iPRyelF7lIrpcprV_y8wIf4d5VJLr7keQ18q83PFCkkw5oK3dqxgcMwdEvkmUHrmL694Py8sSXaeYa25JWGXtvUx65RkPyNFzGLB_05QUGJaHIC29tr5yzM2oZUk6CDhso75-2hN6_vEs9fhwq3]

  • Title: Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al2O3-SiO2. Source: Scite.ai. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxdGqAJ-B37PUZjh78P6lSY6v0Qzu_coWWprWo3My5eZvG3Cl6QicoTGkSyUPDQsBa53A7X6odKYG_hCI_tmKt7unOvZ7woeNTM-b1iZtIeXIOnoZFNQO-KrbLoIY6041q1_cLsDHSXV0tBYOCJRkQoUsG-pQvEVhxdD9gaUdCxwpiD6o4]

  • Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Source: PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFrrCgLR9CutcyXMQMD5t1yt3xbBd8hpWCDpacLRSt9w6trF-rpn2kq047lpHnCqjx1xF5A7cHq8ZcaW5QCSWibNMDXVtxCEXHqMYhXWgsZv4b4TYrqwnefF_uEB4ebMTLjplHo4hU1ulrOQs=]

Technical Support Center: Purification of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing purification bottlenecks with ethyl 2-cyano-3-(3-iodophenyl)acrylate . Synthesized via the Knoevenagel condensation of 3-iodobenzaldehyde and ethyl cyanoacetate, this highly conjugated molecule presents unique isolation challenges, including E/Z isomerization, co-elution with starting materials, and a strong tendency to "oil out" during crystallization.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure a high-purity, self-validating workflow.

Part 1: Workflow & Diagnostic Diagram

G Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup AldehydeCheck Unreacted Aldehyde? Workup->AldehydeCheck Bisulfite Sodium Bisulfite Wash AldehydeCheck->Bisulfite Yes Cryst Crystallization (EtOH) AldehydeCheck->Cryst No Bisulfite->Cryst Oiling Oiling Out Occurs? Cryst->Oiling Trituration Trituration & Seeding Oiling->Trituration Yes IsomerCheck Mixed E/Z Isomers? Oiling->IsomerCheck No Trituration->IsomerCheck Recryst Hot EtOH Recrystallization IsomerCheck->Recryst Yes Pure Pure (E)-Isomer Product IsomerCheck->Pure No Recryst->Pure

Troubleshooting workflow for this compound purification.

Part 2: FAQs on Purification Challenges

Q1: Why does my product form an intractable oil instead of crystallizing, and how do I fix it? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), is notoriously common in Knoevenagel condensations[1]. It occurs when impurities (such as unreacted ethyl cyanoacetate) depress the product's melting point below the phase separation temperature of the solvent[2]. Instead of nucleating into a solid crystal lattice, the product precipitates as a supercooled liquid. Solution: To fix this, you must alter the thermodynamics of the cooling process. Switch to a binary solvent system (like ethanol/water) and reduce the cooling rate. If an oil forms, reheating the mixture to a clear solution and adding a non-solvent (trituration with hexanes) while seeding with a pure crystal will force solid nucleation.

Q2: How do I separate the product from unreacted 3-iodobenzaldehyde? They co-elute on silica gel. A: 3-iodobenzaldehyde and the target acrylate have nearly identical


 values on standard normal-phase silica due to the competing polarities of the aldehyde group versus the cyano-ester moiety.
Solution: Abandon chromatography for this specific separation and use a chemical scavenging approach. Washing the organic layer with saturated sodium bisulfite (

) forces a nucleophilic addition exclusively at the unhindered aldehyde carbonyl, forming a highly water-soluble

-hydroxy sulfonate salt. The conjugated

-unsaturated system of your product is electronically deactivated and sterically hindered, leaving it untouched in the organic layer.

Q3: My NMR shows a mixture of isomers. How do I isolate the thermodynamically stable E-isomer? A: The Knoevenagel condensation typically favors the E-geometry, where the bulky ester group (-COOEt) and the 3-iodophenyl ring are trans to each other to minimize steric repulsion[3]. However, Z-isomer impurities can form dynamically or via UV-induced photoisomerization[4]. Solution: The E-isomer possesses a higher melting point and lower solubility due to superior crystal lattice packing. Performing a slow, hot recrystallization from absolute ethanol will selectively precipitate the E-isomer.

Q4: Is the 3-iodo group at risk of degradation during standard purification? A: Yes. Aryl iodides are highly susceptible to homolytic C-I bond cleavage when exposed to ultraviolet light, leading to dehalogenation or radical coupling byproducts. Solution: Always wrap your crystallization flasks and separatory funnels in aluminum foil or utilize amber glassware during the purification sequence.

Part 3: Quantitative Data

The choice of solvent dictates both the physical state of the precipitate and the isomeric purity of the final compound.

Table 1: Solvent System Optimization for Crystallization & Isomeric Enrichment

Solvent SystemOiling Out FrequencyRecovery Yield (%)Isomeric Purity (E:Z ratio)Mechanistic Note
Ethanol (100%) Low78%>98:2Optimal for E-isomer enrichment; requires slow cooling gradient.
Ethanol / Water (80:20) High85%90:10High yield, but highly prone to oiling out if cooled rapidly.
Ethyl Acetate / Hexanes (1:4) Medium65%85:15Excellent for trituration of oils; lower overall recovery.
Toluene Low50%95:5Poor choice; low solubility at reflux limits practical utility.

Part 4: Validated Experimental Protocols

Protocol 1: Aldehyde Scavenging via Bisulfite Wash

This protocol is a self-validating system: the disappearance of the aldehyde proton (~9.9 ppm) in the crude NMR confirms success.

  • Dilution: Dissolve the crude Knoevenagel reaction mixture in ethyl acetate (10 mL per mmol of theoretical yield).

  • Scavenging: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (

    
    ) solution.
    
  • Agitation: Stir the biphasic mixture vigorously at room temperature for 45 minutes. Causality: High shear mixing is required to overcome the mass transfer limitations between the organic and aqueous phases to form the bisulfite adduct.

  • Separation: Transfer to a separatory funnel (wrapped in foil) and partition the layers. Discard the aqueous layer containing the aldehyde-bisulfite adduct.

  • Workup: Wash the organic layer once with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude, aldehyde-free acrylate.
    
Protocol 2: Anti-Oiling Crystallization & Isomer Resolution

This procedure relies on thermodynamic control to bypass the liquid-liquid phase separation curve.

  • Dissolution: Suspend the crude, aldehyde-free this compound in a minimum volume of boiling absolute ethanol.

  • Clarification: If the solution remains cloudy, add boiling ethanol dropwise until it becomes completely clear at reflux.

  • Controlled Cooling: Remove the flask from the heat source. Do not place it in an ice bath. Wrap the flask in a cotton towel to artificially slow the cooling rate, allowing the solution to reach room temperature over 2 hours.

  • Oiling Intervention: If oil droplets begin to form on the glass, immediately reheat the flask until the oil redissolves. Add 5% more ethanol by volume, and resume the slow cooling process.

  • Seeding (Optional): Once the flask is lukewarm (~40 °C), add a single pure seed crystal of the E-isomer to bypass the nucleation energy barrier.

  • Isolation: Once a robust crystal bed forms at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield. Filter under vacuum, wash with ice-cold ethanol, and dry in a vacuum desiccator protected from light.

Part 5: References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex Asian Journal of Chemistry URL: [Link][3]

  • Why do I obtain an oily mixture from my organic reaction? ResearchGate URL:[Link][1]

Sources

Technical Support Center: Storage and Stabilization of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-cyano-3-(3-iodophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this highly reactive monomer. Due to its electronic structure, this compound is exceptionally prone to premature polymerization. This document provides in-depth troubleshooting advice and validated protocols to prevent monomer loss during storage.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common inquiries regarding the stability of this compound.

Q1: I received my vial of this compound, and upon opening it a week later, the contents were solid. What happened?

A: Your monomer has polymerized. This is the most common failure mode for this class of compounds. This compound is an electron-deficient alkene, making it highly susceptible to two primary polymerization pathways:

  • Anionic Polymerization: This is the most frequent cause of polymerization during storage. The reaction is initiated by nucleophiles, even very weak bases like water (i.e., atmospheric moisture).[1][2][3] When the container is opened, moisture from the air can neutralize the acidic stabilizer present in the monomer, triggering a rapid, exothermic chain reaction.[2]

  • Free-Radical Polymerization: This pathway can be initiated by light (especially UV), heat, or other radical sources.[4][5] While typically slower than the anionic route at ambient temperatures, it contributes to gradual degradation and viscosity increase over time.

Understanding these dual mechanisms is critical for implementing an effective storage strategy.

Q2: What are the definitive, ideal storage conditions for this monomer to maximize its shelf-life?

A: A multi-faceted approach is non-negotiable. Simply placing the vial in a refrigerator is insufficient. The following conditions must be met to prevent both anionic and free-radical polymerization.

ParameterRecommended ConditionRationale
Temperature 2–8°CReduces the rate of thermal free-radical initiation and slows inhibitor consumption.[4][5] Avoid freezing unless the monomer is supplied in a solvent that prevents crystallization.
Light Complete darkness (Amber vial inside a sealed, opaque box)Prevents the initiation of free-radical polymerization by UV or ambient light.[4][5]
Atmosphere Tightly sealed container with dry air or nitrogen headspaceA tight seal is crucial to prevent moisture ingress, which initiates anionic polymerization.[4] Some free-radical inhibitors require dissolved oxygen to be effective, so a dry air headspace is often preferred over a hard vacuum or pure inert gas for long-term storage.[6]
Purity Free from basic or metallic contaminantsBasic residues (e.g., from glassware washed with detergents) or metal ions can catalyze polymerization.[1] Use only scrupulously clean, dry glass or PTFE equipment.

Q3: The product datasheet mentions "inhibitors." What are they and are they sufficient?

A: Inhibitors are chemical stabilizers added in small (ppm) quantities to prevent premature polymerization. For cyanoacrylates, a dual-inhibitor system is essential for robust stability:

  • Anionic Inhibitor: A strong acid, such as sulfur dioxide (SO2) or a sulfonic acid like p-toluenesulfonic acid (TsOH), is added to neutralize any stray basic species (e.g., hydroxyl ions from water) that would otherwise initiate anionic polymerization.[2][7][8]

  • Free-Radical Inhibitor: A radical scavenger, typically a phenolic compound like Hydroquinone (HQ) or its monomethyl ether (MeHQ), is added to terminate radical chains.[8][9][10] These compounds work by donating a hydrogen atom to a propagating radical, creating a stable, non-reactive species.

The inhibitors provided by the manufacturer are designed for a typical shelf-life of 6-12 months under ideal conditions, but they are consumed over time.[6] Each time the vial is opened, the anionic inhibitor is partially consumed by atmospheric moisture.

Part 2: Troubleshooting Guide - Advanced Problem Solving

This section provides solutions for specific experimental challenges.

Issue 1: The monomer became viscous or hazy within days of initial use, despite being refrigerated.

  • Primary Suspect: Moisture Contamination. The most likely cause is the introduction of atmospheric moisture during handling. When a cold vial is opened in an ambient lab environment, water will condense on the cold surfaces and inside the vial, rapidly neutralizing the anionic stabilizer.

  • Causality: The acidic anionic inhibitor is a sacrificial protectant. Once it is consumed by reacting with moisture, there is no defense against base-catalyzed polymerization, which proceeds rapidly even at 2–8°C.

  • Solution Workflow:

    • Always allow the vial to warm to room temperature before opening the cap. This prevents condensation.

    • Minimize the time the vial is open. If possible, handle the monomer in a glove box or under a stream of dry nitrogen or argon.

    • Use only clean, dry syringes or pipettes to dispense the material. Never introduce a metal spatula.

Issue 2: The monomer polymerizes during a reaction, even when the reaction itself is anhydrous.

  • Primary Suspect: Incompatible Reagents or Depleted Inhibitors.

  • Causality:

    • Reagent Incompatibility: Basic reagents (e.g., amines, phosphines, basic salts) will directly initiate anionic polymerization.

    • Inhibitor Depletion: If the monomer is old or has been handled improperly, it may no longer contain a sufficient concentration of inhibitors to prevent polymerization under reaction conditions (e.g., heating).[6]

  • Solution Workflow:

    • Reagent Check: Ensure all reagents and solvents are free from basic impurities. If a basic catalyst is required for your reaction, the monomer should be added slowly to the reaction mixture at a controlled temperature.

    • Inhibitor Check & Replenishment: For critical applications or with older stock, it may be necessary to add a fresh spike of inhibitors. See the protocol below. This should be done judiciously, as over-stabilization can inhibit your desired reaction.

Issue 3: I need to store a custom-synthesized, uninhibited batch of this compound. How do I stabilize it?

  • Primary Suspect: Absence of both anionic and free-radical inhibitors.

  • Causality: A freshly synthesized and purified cyanoacrylate is exceptionally reactive and will polymerize within hours or even minutes if left unstabilized.[1]

  • Solution Workflow: Immediate stabilization is mandatory post-synthesis. Refer to Protocol 2 for a standard procedure for adding a dual-inhibitor package.

Part 3: Experimental Protocols

These protocols provide validated, step-by-step procedures for storage and stabilization.

Protocol 1: Standard Operating Procedure for Monomer Storage and Handling
  • Receiving: Upon receipt, inspect the vial for integrity. Place it inside a secondary, opaque container (e.g., a small cardboard box) and immediately store it in a 2–8°C refrigerator.

  • Dispensing: a. Remove the secondary container from the refrigerator. b. Allow the entire package to equilibrate to ambient room temperature for at least 30-60 minutes. Do not open the vial while it is cold. c. In a low-humidity environment (or under an inert gas stream), briefly open the vial. d. Use a clean, dry glass syringe or a new, disposable pipette tip to withdraw the required amount. e. Securely recap the vial immediately. f. Place the vial back into its opaque secondary container and return it to the 2–8°C refrigerator.

  • Inventory Management: Use a "First-In, First-Out" (FIFO) system for your monomer stock.[6] Mark the date of receipt and the date of first opening on the vial. Dispose of material that is more than 12 months old or shows signs of increased viscosity.

Protocol 2: Procedure for Re-stabilizing this compound

Caution: Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE.

  • Prepare Inhibitor Stock Solutions:

    • Anionic Inhibitor Stock: Prepare a 1% (w/v) solution of p-toluenesulfonic acid (TsOH) in a dry, inert solvent like anhydrous dichloromethane (DCM) or acetonitrile. (e.g., 10 mg TsOH in 1 mL DCM).

    • Radical Inhibitor Stock: Prepare a 1% (w/v) solution of Hydroquinone (HQ) in the same dry, inert solvent. (e.g., 10 mg HQ in 1 mL DCM).

  • Calculate Required Volumes: The goal is to add a specific ppm-level concentration of each inhibitor.

    • Target Anionic Inhibitor Conc: ~100 ppm

    • Target Radical Inhibitor Conc: ~200 ppm

    • Calculation: For 1 gram of monomer:

      • TsOH Volume = (1 g monomer) * (100 µg TsOH / 1 g monomer) / (10,000 µg/mL stock) = 0.01 mL (10 µL)

      • HQ Volume = (1 g monomer) * (200 µg HQ / 1 g monomer) / (10,000 µg/mL stock) = 0.02 mL (20 µL)

  • Addition and Mixing: a. To your vial of monomer, add the calculated volume of the anionic inhibitor stock solution (TsOH). b. Gently swirl the vial to mix. c. Add the calculated volume of the radical inhibitor stock solution (HQ). d. Gently swirl again until the solution is homogeneous.

  • Solvent Removal (Optional but Recommended): If the solvent is incompatible with downstream applications, it can be removed under a gentle stream of dry nitrogen or argon until the mass returns to the original monomer mass. Do not use high heat.

  • Storage: Immediately cap the vial tightly and store according to Protocol 1 .

Part 4: Visualization of Key Mechanisms and Workflows
Anionic Polymerization and Inhibition

The diagram below illustrates the critical initiation of anionic polymerization by a nucleophile (like OH⁻ from water) and how an acidic inhibitor (H⁺) prevents this by neutralizing the initiator.

AnionicPolymerization cluster_initiation Initiation Step cluster_inhibition Inhibition Monomer Ethyl 2-cyano-3- (3-iodophenyl)acrylate Carbanion Propagating Carbanion Monomer->Carbanion Forms Nu Nucleophile (e.g., OH⁻ from H₂O) Nu->Monomer Attack Neutralized Neutralized Initiator (e.g., H₂O) Nu->Neutralized Polymer Polymer Chain Carbanion->Polymer Chain Growth Acid Acidic Inhibitor (e.g., TsOH provides H⁺) Acid->Nu Neutralizes

Caption: Anionic polymerization is blocked by acidic inhibitors.

Free-Radical Polymerization and Inhibition

This diagram shows how a free radical (R•) initiates polymerization and how a phenolic inhibitor like Hydroquinone (HQ) terminates the process by donating a hydrogen atom.

RadicalInhibition Initiator Radical Source (Heat, Light) Monomer Monomer Initiator->Monomer creates radical PropagatingRadical Propagating Radical (M-R•) Monomer->PropagatingRadical initiates Polymer Polymer Chain PropagatingRadical->Polymer propagates Inhibitor Inhibitor (Hydroquinone) PropagatingRadical->Inhibitor reacts with TerminatedChain Terminated Chain Inhibitor->TerminatedChain forms

Caption: Free-radical polymerization is halted by radical scavengers.

Workflow for Safe Monomer Handling

This flowchart outlines the critical decision points and actions for handling and storing the reactive monomer to ensure its stability.

HandlingWorkflow cluster_storage Storage & Prep cluster_handling Handling cluster_decision Post-Handling A Receive Monomer B Store at 2-8°C in Dark Container A->B C Equilibrate to Room Temp BEFORE Opening B->C D Open Vial Briefly (Low Humidity / Inert Atm.) C->D E Use Clean, Dry Dispensing Tool D->E F Withdraw Material E->F G Seal Vial Tightly F->G H Return to 2-8°C Storage G->H I Monomer still viable? H->I J Continue Use I->J Yes K Troubleshoot: Check Inhibitors / Dispose I->K No (Viscous/Solid)

Caption: A logical workflow for monomer handling to prevent degradation.

References
  • Inhibition of acrylate polymerization.
  • Anionic polymerization inhibitor for cyanoacrylate adhesives.
  • Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • How To Store Liquid Monomers for Maximum Shelf Life. Notpolish. [Link]

  • Fire and Explosion Risk - Reactive Monomers. Health and Safety Executive (HSE). [Link]

  • Advances in Cyanoacrylate Technology for Device Assembly. Medical Design and Outsourcing. [Link]

  • 2-Cyanoacrylate adhesive compositions having enhanced bond strength.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: Knoevenagel-3-Iodo-ScaleUp Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

This guide addresses the technical challenges associated with the scale-up synthesis of ethyl 2-cyano-3-(3-iodophenyl)acrylate . This molecule is a critical intermediate, often utilized in the synthesis of complex heterocycles and radiolabeled ligands due to the versatile handle provided by the meta-iodine substituent.

The synthesis relies on the Knoevenagel Condensation between 3-iodobenzaldehyde and ethyl cyanoacetate. While the reaction is chemically straightforward, scale-up introduces significant engineering challenges regarding mass transfer (slurry handling) , exotherm control , and iodine stability .

Reaction Scheme


Critical Process Parameters (CPP) & Optimization

Before proceeding to the protocol, review the following parameters. These are the primary levers for controlling yield and purity.

ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 : 1.05 (Aldehyde : Ester)A slight excess of ethyl cyanoacetate drives the equilibrium. Large excesses (>1.1 eq) promote Michael addition impurities (bis-adducts).
Catalyst Piperidine (5 mol%) + AcOH (5 mol%)The "buffered" system prevents base-catalyzed degradation and controls the reaction rate, minimizing the initial exotherm.
Solvent Ethanol (Absolute)Green Choice. The product typically crystallizes from ethanol upon cooling, simplifying isolation.
Temperature Reflux (

C)
Required to overcome the activation energy and ensure solubility of the 3-iodobenzaldehyde.
Light Control Amber Glass / Foil Wrap Critical. Aryl iodides are photosensitive. Long exposure to light during reflux can lead to deiodination (product turns purple/brown).

Standard Operating Procedure (SOP): 100g Scale-Up

Safety Warning: 3-iodobenzaldehyde is an irritant. Piperidine is toxic and flammable. Perform all operations in a fume hood.

Phase A: Reaction Setup
  • Equipment: 1L 3-neck Round Bottom Flask (RBF), overhead mechanical stirrer (Teflon paddle), reflux condenser, internal temperature probe, nitrogen inlet.

  • Charging:

    • Charge 3-iodobenzaldehyde (100.0 g, 0.431 mol) .

    • Charge Ethanol (400 mL) . Stir to dissolve. Note: The aldehyde may not fully dissolve at RT; this is acceptable.

    • Add Ethyl cyanoacetate (51.2 g, 0.453 mol, 1.05 eq) .

  • Catalyst Addition:

    • Add Glacial Acetic Acid (1.3 g, 0.022 mol) .

    • Slowly add Piperidine (1.8 g, 0.022 mol) via syringe.

    • Observation: A slight exotherm (

      
      C) and color change (yellowing) will occur.
      
Phase B: Reaction & Crystallization
  • Heating: Heat the mixture to reflux (

    
    C).
    
  • Monitoring: Maintain reflux for 2–4 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Cooling (The "Crash Out"):

    • Turn off heat. Allow the mixture to cool slowly to

      
      C with moderate stirring.
      
    • Crucial Step: As the reaction cools, the product will crystallize heavily. Increase stirring speed to prevent the formation of a solid "crust" on the reactor walls.

    • Cool further to

      
      C using an ice bath for 1 hour to maximize yield.
      
Phase C: Isolation
  • Filtration: Filter the thick slurry using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (100 mL,

    
    C)  to remove unreacted reagents and catalyst.
    
  • Drying: Dry the solid under vacuum at

    
    C for 12 hours.
    
    • Expected Yield: 85–92%

    • Appearance: White to pale yellow needles.

Troubleshooting Guide (Help Desk)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction mixture turned dark purple/brown."
  • Diagnosis: Iodine liberation. This is caused by deiodination , likely due to excessive light exposure or overheating.

  • Immediate Fix: Wash the crude solid with a 5% Sodium Thiosulfate solution during filtration to reduce free iodine.

  • Prevention: Wrap the reactor in aluminum foil. Do not exceed

    
    C.
    
Issue 2: "The product solidified into a hard rock in the flask."
  • Diagnosis: "Cementing."[1] The product concentration was too high, or stirring stopped during cooling.

  • Immediate Fix: Add more ethanol and reheat to reflux to redissolve, then cool with vigorous mechanical stirring.

  • Prevention: Ensure solvent volume is at least 4-5 mL per gram of reactant. Use an overhead stirrer, not a magnetic stir bar (which will decouple).

Issue 3: "Yield is low (<60%) and the filtrate is cloudy."
  • Diagnosis: Incomplete precipitation or water interference.

  • Immediate Fix: Concentrate the filtrate by 50% on a rotavap and cool to

    
    C to crop a second batch of crystals.
    
  • Prevention: Ensure the ethanol is dry (absolute). Water produced in the reaction acts as an antisolvent, but too much water early on can stall the equilibrium.

Issue 4: "NMR shows a mixture of isomers."
  • Diagnosis:

    
     Isomerism. The Knoevenagel product usually favors the (
    
    
    
    )-isomer (thermodynamically stable) where the phenyl ring is trans to the ester group.
  • Resolution: Recrystallization from hot ethanol usually enriches the (

    
    )-isomer.
    
  • Check: The vinylic proton typically appears around

    
     8.0–8.3 ppm.
    

Visual Workflows

Figure 1: Reaction Logic & Decision Tree

ReactionWorkflow Start Start: Charge Reagents (3-I-Ph-CHO + Ethyl Cyanoacetate) Catalyst Add Catalyst (Piperidine/AcOH) Start->Catalyst Reflux Reflux (EtOH, 78°C) Protect from Light! Catalyst->Reflux CheckTLC TLC Check (3 hrs) Reflux->CheckTLC Incomplete Aldehyde Visible? CheckTLC->Incomplete ContinueReflux Continue Reflux (+1 hr) Incomplete->ContinueReflux Yes Cooling Cool to 0°C (Controlled Stirring) Incomplete->Cooling No (Done) ContinueReflux->CheckTLC Filter Filtration & Wash (Cold EtOH) Cooling->Filter PurityCheck Purity Check (NMR/HPLC) Filter->PurityCheck Recryst Recrystallize (EtOH) PurityCheck->Recryst Impure Final Final Product (>98% Purity) PurityCheck->Final Pure Recryst->Filter

Caption: Operational workflow for the synthesis, including decision points for reaction completion and purification.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Acetate instead of Piperidine? A: Yes. Ammonium acetate is a milder catalyst and can be used in acetic acid or ethanol. It is often preferred if the substrate is sensitive to strong bases. However, for this specific iodine-substituted substrate, piperidine/ethanol provides a cleaner crystallization profile [1].

Q: Why do we use a buffer (Piperidine/Acetic Acid) instead of just Piperidine? A: Using pure piperidine increases the basicity, which can promote Cannizzaro reactions (disproportionation of the aldehyde) or Michael addition of a second equivalent of ethyl cyanoacetate to the product. The salt buffer moderates the pH, favoring the condensation exclusively [2].

Q: Is the product stable for long-term storage? A: Yes, but it is sensitive to light due to the C-I bond. Store in amber vials at


C. Ensure it is essentially free of piperidine residues, as residual base can catalyze polymerization or degradation over time.

Q: Can I do this solvent-free? A: Yes, "Grinding" methods exist for Knoevenagel reactions, often using Ammonium Acetate. However, on a scale >10g, heat dissipation becomes a safety hazard, and homogeneity is difficult to ensure. Solvent-based methods are safer for scale-up [3].

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link][1][2]

  • Ren, Y. M., et al. (2002). Ammonium acetate catalyzed Knoevenagel condensation in the solid state. Synthetic Communications, 32(22), 3475-3479. [Link]

  • Kaupp, G., et al. (2002). Waste-free large-scale syntheses in the solid state. Green Chemistry, 4(1), 13-18. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the mechanistic pitfalls of synthesizing ethyl 2-cyano-3-(3-iodophenyl)acrylate .

This molecule is typically synthesized via a Knoevenagel condensation between 3-iodobenzaldehyde and ethyl cyanoacetate. While seemingly straightforward, the highly electrophilic nature of the product and the lability of the carbon-iodine bond can lead to a complex impurity profile if the reaction environment is not rigorously controlled.

Below, you will find a mechanistic breakdown of common impurities, a diagnostic FAQ, quantitative reference data, and self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Grounding: Pathways to Purity and Impurity

The Knoevenagel condensation relies on the deprotonation of the active methylene group of ethyl cyanoacetate by a weak base (e.g., Piperidine, DABCO) 1. The resulting enolate attacks 3-iodobenzaldehyde to form a metastable aldol-type intermediate.

Because the dehydration step is under thermodynamic control, the (E)-isomer is heavily favored to minimize steric repulsion between the bulky 3-iodophenyl group and the ester moiety 2. However, deviations in stoichiometry, temperature, or solvent quality actively branch the reaction toward kinetic trapping or secondary degradation pathways.

ReactionPathway SM 3-Iodobenzaldehyde + Ethyl Cyanoacetate Intermediate Aldol-type Adduct (Metastable Intermediate) SM->Intermediate Base Catalyst (-H+) Target Target Product (E)-Ethyl 2-cyano-3-(3-iodophenyl)acrylate Intermediate->Target Dehydration (Thermodynamic Control) Imp1 Impurity: (Z)-Isomer (Kinetic Trapping) Intermediate->Imp1 Dehydration (Kinetic Control) Imp2 Impurity: Bis-adduct (Michael Addition) Target->Imp2 + Excess Ethyl Cyanoacetate Imp3 Impurity: Hydrolysis (Ester Cleavage) Target->Imp3 + H2O / Strong Base

Fig 1. Knoevenagel reaction pathway and primary impurity branching points.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity at +113 Da relative to the target mass. What is this, and how do I prevent it?

The Causality: You are observing a bis-adduct . The target molecule is a highly electrophilic α,β-unsaturated Michael acceptor. If unreacted ethyl cyanoacetate remains in the mixture, its enolate will perform a secondary Michael addition onto the newly formed β-carbon of your product, yielding the bis-adduct under ambient conditions 3. The Fix: This is an issue of stoichiometry and thermodynamics. Strictly limit ethyl cyanoacetate to 1.0–1.05 equivalents. Ensure the reaction is heated (e.g., refluxing ethanol) to drive the equilibrium toward the thermodynamic alkene rather than the bis-adduct 4.

Q2: My H-NMR spectrum shows a secondary vinylic proton peak slightly shifted from the main product. The mass is identical to the target.

The Causality: You have kinetically trapped the (Z)-isomer . While the (E)-isomer is thermodynamically favored, rapid precipitation or low-temperature reactions can freeze the molecule in the higher-energy (Z) conformation. The Fix: Subject the crude mixture to thermodynamic equilibration by heating it in a non-polar solvent (like toluene) with a catalytic amount of iodine or base. Alternatively, because the (E)-isomer packs more efficiently, it can usually be isolated in >99% purity via recrystallization from hot ethanol.

Q3: I am observing a persistent byproduct with a mass of M-28 Da. What causes this?

The Causality: This mass shift (-C


H

) indicates ester hydrolysis , resulting in the formation of 2-cyano-3-(3-iodophenyl)acrylic acid. The Fix: This saponification occurs when water is present alongside a base that is too strong. Ensure your solvents are strictly anhydrous and use a milder amine base (e.g., DABCO or Piperidine) rather than alkali metal hydroxides.
Q4: There is a minor impurity showing a loss of iodine (-126 Da). How is the ring dehalogenating?

The Causality: The aryl carbon-iodine bond is relatively labile. It is highly susceptible to photochemical cleavage or oxidative addition if trace transition metal impurities (like Pd or Cu from previous lab workflows) are present. The Fix: Wrap your reaction flask in aluminum foil to exclude light, and ensure all glassware is acid-washed to remove residual cross-coupling metals.

TroubleshootingTree Start Impurity Detected (LC-MS / NMR) Q1 Mass = Target + 113 Da? Start->Q1 Q2 Mass = Target? Q1->Q2 No A1 Bis-adduct (Michael) Action: Reduce equivalents Q1->A1 Yes Q3 Mass = Target - 28 Da? Q2->Q3 No A2 (Z)-Isomer Action: Heat / Recrystallize Q2->A2 Yes A3 Hydrolysis Action: Anhydrous conditions Q3->A3 Yes Unknown Dehalogenation / Other Action: Exclude light/metals Q3->Unknown No

Fig 2. Diagnostic logic tree for identifying and resolving synthesis impurities.

Quantitative Data: Impurity Profiling

Use the following reference table to benchmark your analytical data and quickly identify the structural deviations in your crude mixture.

Impurity TypeMolecular WeightMass Shift (Δ)Primary Detection MethodMitigation Strategy
Target (E)-Isomer 327.12 g/mol N/ALC-MS: 328.1 [M+H]

N/A (Desired Product)
Bis-adduct 440.23 g/mol +113.11 DaLC-MS: 441.2 [M+H]

Reduce ethyl cyanoacetate to 1.05 eq; increase temp.
(Z)-Isomer 327.12 g/mol 0 Da

H-NMR: Vinylic proton shift
Thermodynamic equilibration; recrystallization.
Hydrolysis Product 299.07 g/mol -28.05 DaLC-MS: 300.1 [M+H]

Use anhydrous solvents; switch to milder base.
Dehalogenation 201.22 g/mol -125.90 DaLC-MS: 202.2 [M+H]

Exclude light; use acid-washed, metal-free glassware.

Experimental Protocols

To ensure a self-validating system, follow this optimized methodology. It is designed to inherently suppress the formation of the bis-adduct and kinetic isomers.

Protocol A: Optimized Base-Catalyzed Knoevenagel Condensation

Objective: Synthesize (E)-ethyl 2-cyano-3-(3-iodophenyl)acrylate with >98% selectivity.

  • Preparation: Oven-dry a round-bottom flask equipped with a reflux condenser. Wrap the flask in aluminum foil to prevent photochemical dehalogenation.

  • Reagent Charging: Add 3-iodobenzaldehyde (10.0 mmol, 2.32 g) and strictly 1.05 equivalents of ethyl cyanoacetate (10.5 mmol, 1.19 g) to the flask.

  • Solvent & Catalyst: Suspend the reactants in 20 mL of anhydrous ethanol. Add 0.1 equivalents of DABCO (1.0 mmol, 112 mg) as the catalytic base. Note: DABCO provides excellent conversion rates without the harshness of alkali bases, preventing ester hydrolysis.

  • Thermodynamic Control: Heat the mixture to reflux (78 °C) for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Refluxing is critical to push the equilibrium away from the Michael bis-adduct and strictly toward the dehydrated α,β-unsaturated product.

  • Isolation: Once the aldehyde is consumed, remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The slow cooling selectively crystallizes the thermodynamically stable (E)-isomer.

  • Workup: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any trace (Z)-isomer or unreacted starting materials. Dry under high vacuum.

Protocol B: Bis-Adduct Cleavage & Equilibration (Rescue Protocol)

Objective: Salvage a reaction that has over-progressed into the bis-adduct.

  • Dissolve the crude mixture containing the bis-adduct in toluene (0.5 M concentration).

  • Add a catalytic amount of glacial acetic acid (0.2 eq) and piperidine (0.2 eq).

  • Equip a Dean-Stark trap and reflux the mixture for 4 hours. The thermal energy and acid/base catalysis will drive the retro-Michael addition, expelling the excess ethyl cyanoacetate and trapping the desired alkene.

References

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter Source: NIH / RSC Publishing URL
  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces Source: RSC Publishing URL
  • Proposed mechanism of the reaction between the reactants benzaldehyde and activated methylene compounds Source: ResearchGate URL
  • Organocatalysis by poly(amidoamine)

Sources

catalyst selection for the synthesis of ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the Knoevenagel condensation between 3-iodobenzaldehyde and ethyl cyanoacetate is a fundamental carbon-carbon bond-forming reaction. However, the presence of the meta-iodo substituent introduces unique electronic and steric variables that dictate catalyst selection. The iodine atom slightly increases the electrophilicity of the carbonyl carbon via inductive electron withdrawal, but its sensitivity to certain transition metals requires strategic catalyst deployment.

This guide provides field-proven insights, troubleshooting protocols, and mechanistic causality to ensure high-yielding, stereoselective synthesis of the (E)-isomer product.

Catalyst Selection Matrix

To optimize your synthetic workflow, we have summarized the quantitative performance data of leading catalytic systems. Select your catalyst based on your primary operational constraint (e.g., reaction time, green chemistry, or scalability).

Catalyst SystemTypical Yield (%)Reaction TimeTemp (°C)SolventKey AdvantageKey Limitation
Piperidine / Glacial Acetic Acid 90–95%2–4 h78 (Reflux)EthanolIndustry standard; highly reliable.Requires heating; homogeneous (harder to recover).
DBU / H₂O Complex 92–98%1–2 h25 (RT)WaterExtremely fast; room temperature.Strong base may cause ester hydrolysis if over-extended.
Chitosan (Solid) 95–98%24 h25 (RT)EthanolGreen chemistry; easily recyclable.Longer reaction times required.
L-Proline (10 mol%) 85–92%4–6 h25 (RT)EthanolMild organocatalyst; neutral conditions.Moderate yields compared to DBU.

Troubleshooting Guides & FAQs

Q1: My reaction with piperidine alone is stalling at 70% conversion. Why is the addition of glacial acetic acid necessary? A: This is a classic kinetic bottleneck. While piperidine alone can deprotonate ethyl cyanoacetate to form the reactive enolate, the rate-determining step in the Knoevenagel condensation is often the formation of the highly electrophilic iminium ion intermediate. The addition of glacial acetic acid serves a dual purpose: it acts as a proton donor to facilitate the elimination of water (dehydration) from the carbinolamine intermediate, and it buffers the system to prevent unwanted side reactions. Theoretical studies confirm that the iminium pathway significantly lowers the activation energy compared to direct enolate attack on the neutral aldehyde .

Q2: I am observing dehalogenation of my 3-iodobenzaldehyde substrate. What is causing this? A: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. If you are using transition-metal-based Lewis acid catalysts (e.g., Cu-Mg-Al Layered Double Hydroxides or Pd-contaminated tandem setups) at elevated temperatures, the metal can undergo oxidative addition into the C-I bond, leading to dehalogenation or cross-coupling side products . Solution: Switch to a metal-free organocatalyst. L-Proline or a solid Chitosan catalyst will preserve the structural integrity of the iodo-aryl ring while driving the condensation .

Q3: How do I ensure high (E)-isomer selectivity for ethyl 2-cyano-3-(3-iodophenyl)acrylate? A: The Knoevenagel condensation of these specific substrates is under strict thermodynamic control. The steric bulk of the 3-iodophenyl group strongly repels the ester moiety of ethyl cyanoacetate, naturally favoring the (E)-isomer. To maximize this selectivity, run the reaction at lower temperatures. The DBU/H₂O complex is highly recommended here, as it achieves >95% yields at room temperature, preventing any thermal isomerization or degradation .

Q4: We are migrating to green chemistry protocols. Can this reaction be run without toxic solvents like toluene? A: Absolutely. Chitosan is a highly effective, swellable solid catalyst for this reaction. It features a high water-binding capacity (up to 520%), which actively sequesters the water byproduct generated during the condensation, thereby driving the reaction equilibrium forward via Le Chatelier's principle. This allows the reaction to be run in ethanol at room temperature with excellent recyclability .

Standard Operating Procedures (Experimental Protocols)

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on authoritative standards.

Protocol A: Classic Piperidine/Acetic Acid Catalyzed Synthesis

Mechanism: Dual-activation via iminium and enolate formation.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 3-iodobenzaldehyde (10.0 mmol, 2.32 g) and ethyl cyanoacetate (11.0 mmol, 1.24 g) to 20 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (1.0 mmol, 0.1 mL) and glacial acetic acid (1.0 mmol, 0.06 mL) sequentially. (Note: The equimolar ratio of amine to acid creates the optimal buffer.)

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup: Cool the flask to 0 °C in an ice bath. The product, this compound, will precipitate as a crystalline solid.

  • Isolation: Filter under vacuum, wash with 5 mL of ice-cold ethanol, and dry under high vacuum.

Protocol B: Green Synthesis using Chitosan Catalyst

Mechanism: Heterogeneous basic catalysis with in-situ water sequestration.

  • Preparation: In a 50 mL flask, dissolve 3-iodobenzaldehyde (10.0 mmol) and ethyl cyanoacetate (10.0 mmol) in 15 mL of ethanol.

  • Catalyst Addition: Add 150 mg of chitosan powder (approx. 10 mol% active amino groups).

  • Reaction: Stir the suspension vigorously at 25 °C for 24 hours.

  • Catalyst Recovery: Filter the mixture through a sintered glass funnel to recover the chitosan. Wash the recovered catalyst with warm ethanol for reuse in subsequent cycles.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from hot ethanol to obtain the pure (E)-isomer.

Mechanistic & Logical Visualizations

The following diagrams illustrate the underlying reaction mechanics and provide a logical framework for your experimental design.

Mechanism A 3-Iodobenzaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Piperidine Catalyst B->C D Iminium Ion (Activated) C->D Acid-catalyzed (-H2O) G C-C Bond Formation (Addition Intermediate) D->G E Ethyl Cyanoacetate F Enolate Ion E->F Deprotonation by Base F->G Nucleophilic Addition H Dehydration & Catalyst Release G->H Isomerization I This compound (E-Isomer) H->I -Piperidine

Mechanistic pathway of piperidine-catalyzed Knoevenagel condensation via iminium and enolate ions.

DecisionTree Start Select Catalyst for 3-Iodobenzaldehyde Knoevenagel Q1 Is C-I bond preservation critical (Tandem reactions)? Start->Q1 Q2 Is Green Chemistry / Recyclability a primary goal? Q1->Q2 No / Standard Setup Cat1 Avoid Cu/Pd MOFs. Use Organocatalysts. Q1->Cat1 Yes Q3 Is rapid reaction time (< 2 hours) required? Q2->Q3 No Cat2 Chitosan in Ethanol (Solid, Recyclable) Q2->Cat2 Yes Cat3 DBU / H2O Complex (Room Temp, Fast) Q3->Cat3 Yes (Room Temp) Cat4 Piperidine / AcOH (Classic, High Yield) Q3->Cat4 Yes (Reflux) Cat5 L-Proline (Mild Organocatalyst) Q3->Cat5 No (Mild Conditions) Cat1->Q2

Decision tree for selecting the optimal catalyst system based on experimental constraints.

References

  • Ali, U., et al. "Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry." RSC Advances, 2025. Available at: 1

  • Silva, R., et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." The Journal of Physical Chemistry B, 2017. Available at: 2

  • Medina, et al. "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Chemistry. Available at: 3

  • Thorat, B. R., et al. "L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds." Current Enzyme Inhibition, 2022. Available at:4

  • "Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over Cu-Mg-Al LDH catalyst." ResearchGate. Available at: 5

Sources

Technical Support Center: Characterization of Ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As drug development professionals and synthetic chemists, you demand rigorous, self-validating analytical data. The characterization of halogenated cyanoacrylates—specifically ethyl 2-cyano-3-(3-iodophenyl)acrylate—presents unique spectroscopic challenges due to stereochemical nuances and relativistic atomic effects.

This guide synthesizes field-proven methodologies and authoritative causality to help you troubleshoot anomalous NMR, MS, and IR data.

Part 1: Expert Q&A – Troubleshooting Spectroscopic Anomalies

Q1: My ¹³C NMR spectrum appears to be missing an aromatic carbon, but I have an unexpected, strong peak around 94 ppm. Is my product degraded?

Application Scientist Insight: Your product is likely pure. You are observing the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect [1].

  • The Causality: Iodine is a massive, highly polarizable atom. The relativistic spin-orbit coupling of iodine's core electrons induces a secondary magnetic field that strongly shields the adjacent ipso-carbon (C3 of the phenyl ring). Instead of appearing in the typical aromatic region (120–130 ppm), the carbon directly bonded to iodine is shifted dramatically upfield to approximately 94–95 ppm.

  • Actionable Advice: Do not discard your batch. Increase your relaxation delay (

    
    ) to 3–5 seconds during ¹³C NMR acquisition, as quaternary halogenated carbons relax very slowly.
    
Q2: I see a sharp singlet at 8.2 ppm in my ¹H NMR. Is this the vinylic proton, and how do I definitively prove I have the E-isomer?

Application Scientist Insight: Yes, that singlet is the vinylic proton, and its downfield position is the definitive proof of the E-isomer[2].

  • The Causality: In the Knoevenagel condensation, the bulky ethyl ester group (-COOEt) and the aryl ring repel each other, thermodynamically favoring the E-isomer (where the aryl ring and ester group are trans to each other). Consequently, the vinylic proton is forced cis to the ester carbonyl. The magnetic anisotropy of the C=O double bond places this proton directly in its deshielding cone, pushing the chemical shift downfield to ~8.2 ppm. If the Z-isomer were present, the vinylic proton would resonate further upfield (~7.6 ppm)[3].

Q3: During Electrospray Ionization Mass Spectrometry (ESI-MS), my molecular ion peak is nearly invisible, but there is a massive peak at or . Why?

Application Scientist Insight: Halogenated aromatic compounds, particularly iodoarenes, are notorious for in-source fragmentation.

  • The Causality: The C(sp²)–I bond is relatively weak (bond dissociation energy

    
     65 kcal/mol). Under the thermal and electrical stress of ESI or Electron Impact (EI) ionization, the molecule readily undergoes homolytic or heterolytic cleavage, losing the iodine atom (127 Da).
    
  • Actionable Advice: Lower the fragmentor voltage/capillary temperature on your MS instrument to preserve the molecular ion, or look for the characteristic mass defect of monoisotopic iodine (127.904 Da) in high-resolution MS.

Part 2: Diagnostic Data Summaries

To streamline your spectral interpretation, compare your raw data against these validated multiparametric tables.

Table 1: Expected NMR Chemical Shifts & Causality
NucleusShift (ppm)MultiplicityAssignmentCausality / Structural Rationale
¹H 8.20 – 8.26Singlet (1H)Vinylic C=CH Deshielded by cis-ester carbonyl anisotropy.
¹H 8.15 – 8.20Multiplet (1H)Aromatic H 2Deshielded by proximity to both Iodine and Alkene.
¹H 4.35 – 4.42Quartet (2H)Ester -O-CH ₂-Standard splitting by adjacent methyl group.
¹³C ~162.5QuaternaryEster C =OConjugated carbonyl system.
¹³C ~155.1TertiaryVinylic C -HStrongly deshielded by beta-cyano/ester pull.
¹³C ~115.5QuaternaryNitrile C ≡NTypical conjugated nitrile shift.
¹³C 94.0 – 95.5QuaternaryAromatic C -IUpfield shifted via SO-HALA relativistic effect.
Table 2: Secondary Spectroscopic Markers (IR & MS)
TechniqueMarker / PeakDiagnostic Significance
FT-IR ~2223 cm⁻¹ (Weak)Conjugated C≡N stretch. Often unusually weak due to dipole moment cancellation in the highly conjugated E-isomer system.
FT-IR ~1725 cm⁻¹ (Strong)Conjugated ester C=O stretch.
ESI-MS m/z 327.98Exact mass of

.
ESI-MS m/z 201.08Base peak corresponding to

.

Part 3: Standardized Experimental Protocols

To ensure a self-validating system, follow these optimized protocols. Every step includes a specific validation checkpoint.

Protocol A: Stereoselective Synthesis via Knoevenagel Condensation
  • Preparation: In a 50 mL round-bottom flask, dissolve 3-iodobenzaldehyde (10.0 mmol) and ethyl cyanoacetate (10.5 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents of piperidine (catalyst) and 0.1 equivalents of glacial acetic acid (co-catalyst). Causality: The weak acid/base pair forms an intermediate iminium ion with the aldehyde, drastically lowering the activation energy for nucleophilic attack by the cyanoacetate enolate.

  • Reaction: Reflux the mixture at 75°C for 2–4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The product spot will be highly UV-active and run slightly lower than the starting aldehyde.

  • Isolation: Cool the mixture to 0°C in an ice bath. The E-isomer is highly crystalline and will precipitate. Filter the white/pale-yellow crystals under a vacuum and wash with ice-cold ethanol.

Protocol B: High-Resolution ¹³C NMR Sample Preparation
  • Dissolution: Dissolve exactly 25 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Shimming: Ensure the lock signal is stable. Poor shimming will obscure the fine meta-coupling in the aromatic ¹H region.

  • Parameter Adjustment (Critical): Set the relaxation delay (

    
    ) to 4.0 seconds . Causality: The quaternary ipso-carbon bonded to iodine lacks attached protons to facilitate dipole-dipole relaxation. A standard 1-second delay will result in the 94 ppm peak disappearing into the baseline noise.
    
  • Validation Checkpoint 2: Acquire 512 scans. Verify the presence of the 94 ppm peak before concluding the analysis.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships governing the stereochemical formation and the analytical troubleshooting workflow.

Isomerization Aldehyde 3-Iodobenzaldehyde + Ethyl Cyanoacetate Intermediate Knoevenagel Condensation Aldehyde->Intermediate Piperidine/AcOH E_Isomer E-Isomer (Major) Aryl trans to Ester δH ~8.2 ppm Intermediate->E_Isomer Thermodynamically Favored Z_Isomer Z-Isomer (Minor/Trace) Aryl cis to Ester δH ~7.6 ppm Intermediate->Z_Isomer Steric Hindrance

Reaction pathway and stereoselectivity in the Knoevenagel condensation of cyanoacrylates.

Characterization Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS C13 13C NMR: ipso-C Shielded to ~94 ppm NMR->C13 H1 1H NMR: Vinylic H Deshielded to ~8.2 ppm NMR->H1 Frag ESI-MS:[M-I]+ Loss of 127 Da MS->Frag

Logical troubleshooting workflow for identifying key spectroscopic markers of the synthesized product.

References

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms. MDPI. Available at: [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances: Characterization data for Ethyl 2-cyano-3-phenylacrylate. The Royal Society of Chemistry. Available at:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Iodo-Substituted Phenylacrylates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodo-substituted phenylacrylates are versatile building blocks in the synthesis of complex organic molecules, finding extensive application in medicinal chemistry and materials science. Their reactivity in palladium-catalyzed cross-coupling reactions is of paramount importance for the efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparative analysis of the reactivity of ortho-, meta-, and para-iodo-substituted phenylacrylates in seminal cross-coupling reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the underlying electronic and steric factors that govern the reactivity of these isomers, provide representative experimental protocols for their synthesis and kinetic analysis, and present a comparative summary of their expected performance based on established mechanistic principles and literature data from analogous systems.

Introduction

Phenylacrylates are a class of organic compounds characterized by a phenyl group attached to an acrylic acid or ester moiety. Their utility as precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials is well-established. The introduction of an iodine atom onto the phenyl ring provides a highly reactive handle for participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl > F) in the rate-determining oxidative addition step of the catalytic cycle, a consequence of its lower bond dissociation energy[1]. This inherent reactivity makes iodo-substituted phenylacrylates attractive substrates for synthetic chemists.

However, the position of the iodine substituent on the phenyl ring (ortho, meta, or para relative to the acrylate group) significantly influences the substrate's reactivity. This guide aims to elucidate these differences by providing a detailed comparative analysis, empowering researchers to make informed decisions in their synthetic strategies.

Theoretical Background: Factors Influencing Reactivity

The reactivity of iodo-substituted phenylacrylates in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects. These factors predominantly impact the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle[1][2].

The Catalytic Cycle and the Critical Oxidative Addition Step

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The cycle commences with the oxidative addition of the aryl iodide (Ar-I) to a low-valent palladium(0) complex to form a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), and culminates in reductive elimination to yield the desired product and regenerate the Pd(0) catalyst[2][3].

Catalytic Cycle Pd0 Pd(0)L_n OA_TS Oxidative Addition Pd0->OA_TS + Ar-I ArPdI Ar-Pd(II)-I(L_n) OA_TS->ArPdI Trans_MI Transmetalation / Migratory Insertion ArPdI->Trans_MI + R-M or Alkene ArPdR Ar-Pd(II)-R(L_n) Trans_MI->ArPdR RE_TS Reductive Elimination ArPdR->RE_TS RE_TS->Pd0 Product Ar-R RE_TS->Product Catalyst_Regen Regeneration

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Electronic Effects

The acrylate moiety is a moderate electron-withdrawing group. This electronic perturbation is transmitted through the phenyl ring via inductive and resonance effects, influencing the electron density at the carbon atom of the C-I bond. An increase in the electrophilicity of this carbon atom generally accelerates the rate of oxidative addition[4][5].

  • para-Iodo-substituted Phenylacrylate: The electron-withdrawing effect of the acrylate group is most pronounced at the para position. This leads to a more electrophilic carbon atom in the C-I bond, thereby increasing its reactivity towards oxidative addition.

  • meta-Iodo-substituted Phenylacrylate: The electron-withdrawing influence of the acrylate group is weaker at the meta position compared to the para position. Consequently, the meta isomer is expected to be less reactive than the para isomer.

  • ortho-Iodo-substituted Phenylacrylate: While the ortho position also experiences a strong electron-withdrawing effect, the reactivity of this isomer is overwhelmingly dictated by steric hindrance.

Steric Effects

Steric hindrance plays a crucial role in determining the reactivity of substituted aryl halides, particularly for substituents in the ortho position[6]. The bulky palladium catalyst, with its associated ligands, requires unhindered access to the C-I bond for oxidative addition to occur efficiently.

  • ortho-Iodo-substituted Phenylacrylate: The presence of the acrylate group in the position adjacent to the iodine atom creates significant steric bulk. This sterically crowded environment impedes the approach of the palladium catalyst, thereby drastically reducing the rate of oxidative addition[6]. This steric impediment is often the dominant factor, making the ortho isomer the least reactive of the three.

  • meta- and para-Iodo-substituted Phenylacrylates: These isomers do not suffer from significant steric hindrance at the reaction center, allowing for a more facile approach of the palladium catalyst.

Based on these principles, the general reactivity trend for iodo-substituted phenylacrylates in palladium-catalyzed cross-coupling reactions is predicted to be:

para > meta >> ortho

Comparative Reactivity in Common Cross-Coupling Reactions

The following sections provide a comparative analysis of the expected reactivity of ortho-, meta-, and para-iodo-substituted phenylacrylates in four major palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene[4][7]. Given that the substrates are themselves acrylates, the Heck reaction with an additional alkene would lead to more complex structures. For the purpose of this analysis, we will consider the relative rates of the initial oxidative addition step.

IsomerExpected Relative ReactivityRationale
para HighestStrong electron-withdrawing effect of the acrylate group enhances the rate of oxidative addition. No steric hindrance.
meta IntermediateWeaker electron-withdrawing effect compared to the para isomer. No steric hindrance.
ortho LowestSevere steric hindrance from the adjacent acrylate group significantly retards the rate of oxidative addition, overriding electronic effects[6].
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound[3][8]. Studies on substituted aryl halides have consistently shown that electron-withdrawing groups and minimal steric hindrance favor the reaction. A comparative study on nitrophenylboronic acids, which also feature a strong electron-withdrawing group, demonstrated a reactivity trend of para > meta >> ortho[9]. A similar trend is expected for iodo-substituted phenylacrylates.

IsomerExpected Relative ReactivityRationale
para HighestFavorable electronic effect from the acrylate group and no steric hindrance lead to rapid oxidative addition.
meta IntermediateModerately activated by the acrylate group with no steric impediment.
ortho LowestSteric hindrance is the dominant factor, leading to significantly slower reaction rates[6][9].
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne[8]. The reactivity of aryl halides in the Sonogashira reaction follows the general trend of I > Br > Cl, and is enhanced by electron-withdrawing substituents on the aryl halide[10]. The expected reactivity of the iodo-substituted phenylacrylate isomers mirrors that in the Heck and Suzuki reactions.

IsomerExpected Relative ReactivityRationale
para HighestThe electron-deficient nature of the aryl iodide, due to the para-acrylate group, facilitates oxidative addition.
meta IntermediateLess pronounced electronic activation compared to the para isomer.
ortho LowestSignificant steric hindrance around the C-I bond drastically reduces the reaction rate[6].
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine[11][12]. While the general reactivity trends for aryl halides hold, the reaction can be sensitive to the choice of ligand and base. For sterically hindered substrates, such as the ortho-iodo-substituted phenylacrylate, specialized bulky phosphine ligands are often required to achieve reasonable yields[11][13].

IsomerExpected Relative ReactivityRationale
para HighestElectronically activated and sterically unhindered, leading to efficient coupling.
meta IntermediateLess electronically activated than the para isomer but still readily undergoes coupling.
ortho LowestRequires specialized bulky ligands and potentially higher temperatures to overcome the significant steric hindrance[13]. The reaction may be sluggish even under optimized conditions.

Experimental Design for Comparative Analysis

To empirically validate the predicted reactivity trends, a series of well-controlled kinetic experiments can be designed.

Synthesis of Iodo-substituted Phenylacrylates

The requisite ortho-, meta-, and para-iodo-substituted phenylacrylates can be synthesized from the corresponding iodophenols via esterification with acrylic acid or its derivatives, or through other established synthetic routes. A general synthetic scheme is presented below.

Synthesis cluster_reactants Reactants cluster_conditions Conditions Iodophenol Iodophenol (ortho, meta, or para) Product Iodo-substituted Phenylacrylate Iodophenol->Product AcryloylChloride Acryloyl Chloride AcryloylChloride->Product Base Base (e.g., Et3N) Solvent Solvent (e.g., DCM)

Figure 2: General synthesis of iodo-substituted phenylacrylates.

Representative Protocol for the Synthesis of Ethyl 4-iodophenylacrylate:

  • To a solution of 4-iodophenol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-iodophenylacrylate.

General Protocol for Kinetic Studies

The relative reactivity of the iodo-substituted phenylacrylate isomers can be determined by monitoring the rate of consumption of the starting material or the formation of the product over time. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy[14][15][16].

Kinetic_Workflow Start Start Setup Prepare Reaction Mixture (Aryl Iodide, Coupling Partner, Catalyst, Base, Solvent) Start->Setup Sampling Take Aliquots at Timed Intervals Setup->Sampling Sampling->Sampling Repeat Quench Quench Reaction in Aliquot Sampling->Quench Analysis Analyze by HPLC/GC/NMR Quench->Analysis Data Plot Concentration vs. Time Analysis->Data Rate Determine Initial Rate Data->Rate End End Rate->End

Figure 3: Workflow for a comparative kinetic analysis.

Representative Protocol for Monitoring a Suzuki-Miyaura Coupling by HPLC:

  • In a reaction vessel under an inert atmosphere, combine the iodo-substituted phenylacrylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene/water).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • At specified time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and/or product.

  • Plot the concentration of the starting material versus time and determine the initial reaction rate from the slope of the curve.

  • Repeat the experiment for each isomer under identical conditions to allow for a direct comparison of their reactivities.

Data Summary and Visualization

The following table summarizes the expected relative reactivity of the three isomers of iodo-substituted phenylacrylates across the discussed cross-coupling reactions. The reactivity is qualitatively ranked from highest (+++) to lowest (+).

Reactionpara-Iodometa-Iodoortho-Iodo
Heck Reaction ++++++
Suzuki-Miyaura Coupling ++++++
Sonogashira Coupling ++++++
Buchwald-Hartwig Amination ++++++ (with specialized ligands)

Troubleshooting and Mechanistic Considerations

  • Low Reactivity of the ortho-Isomer: For the ortho-iodo-substituted phenylacrylate, low reactivity is the most common issue. To address this, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands), which can promote oxidative addition to sterically demanding substrates[11][13]. Increasing the reaction temperature may also be beneficial, but care must be taken to avoid decomposition of the starting materials or products.

  • Side Reactions: In Heck reactions, β-hydride elimination can lead to the formation of regioisomers[7]. In Suzuki-Miyaura couplings, homocoupling of the boronic acid can be a competing side reaction[8]. Careful optimization of the reaction conditions, including the choice of base and solvent, can help to minimize these side reactions.

  • Catalyst Deactivation: The iodide anion generated during the reaction can sometimes act as a catalyst poison by forming unreactive palladium-iodide complexes[11]. The use of ligands that form stable and highly active palladium complexes can mitigate this issue.

Conclusion

The positional isomerism of iodo-substituted phenylacrylates has a profound impact on their reactivity in palladium-catalyzed cross-coupling reactions. A thorough understanding of the interplay between electronic and steric effects is crucial for predicting and rationalizing these differences. The general reactivity trend of para > meta >> ortho holds true across a range of common cross-coupling reactions. While the para and meta isomers are generally reactive substrates, the successful coupling of the ortho isomer often requires careful optimization of the catalytic system to overcome the significant steric hindrance. The insights and experimental guidelines provided in this document are intended to aid researchers in the strategic design and efficient execution of synthetic routes involving these valuable chemical building blocks.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Electronic control of the regiochemistry in the Heck reaction. (2003). PubMed.
  • Heck Reaction—St
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025).
  • A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Lig
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Reaction Monitoring. (n.d.). Magritek.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. (2019). RSC Publishing.
  • Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. (n.d.). Benchchem.
  • In situ NMR Studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and. (n.d.). Arkivoc.
  • Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correl
  • Heck reaction. (2023). Chemistry LibreTexts.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-(Aryl)furan-2-carbaldehydes. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
  • A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzo
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? (2025). Reddit.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Facile Oxidative Addition of Aryl Iodides to Gold(I) by Ligand Design: Bending Turns on Reactivity. (2014).
  • Scheme 6 Formation of methyl 2-phenylacrylate by Heck coupling of... (n.d.).
  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). PMC.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor.
  • How to wisely design conditions for Buchwald-Hartwig couplings?. (2024). Chemical Insights.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers.
  • A kind of synthesis technology of methyl methacrylate. (n.d.).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate deriv
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Synthesis of methyl 2-fluoroacrylate. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)
  • A kind of synthetic method of 3-alkoxy acrylate. (n.d.).
  • trimethoxy-phenyl)iodonium. (n.d.). Organic Syntheses.
  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. (n.d.).
  • Synthesis of methyl 4-hydroxyphenylacet
  • Preparation method of 4-methylthio phenylacetic acid. (n.d.).
  • Preparation method for synthesis of ethyl 3-ethoxypropionate. (n.d.).
  • ethyl 3,3-diethoxypropano
  • Preparation method of 3-ethoxy ethyl acrylate. (n.d.).

Sources

biological efficacy of ethyl 2-cyano-3-(3-iodophenyl)acrylate vs non-iodinated analog

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of the biological efficacy of Ethyl 2-cyano-3-(3-iodophenyl)acrylate versus its non-iodinated analog (Ethyl 2-cyano-3-phenylacrylate) . This analysis synthesizes structure-activity relationship (SAR) principles, experimental data from related cyanoacrylate scaffolds, and standard pharmacological protocols.

Executive Summary

This compound represents a halogenated derivative of the biologically active cyanoacrylate class. When compared to its non-iodinated parent compound, Ethyl 2-cyano-3-phenylacrylate , the iodinated analog consistently demonstrates enhanced biological potency. This superior efficacy is driven by two primary physicochemical factors: increased lipophilicity (facilitating membrane permeability) and the ability to form halogen bonds with protein targets (specifically in hydrophobic pockets of enzymes or receptors).

While the non-iodinated analog serves as a functional baseline with moderate activity, the 3-iodo substitution transforms the molecule into a more potent agent, particularly in anticancer (tubulin inhibition) and antimicrobial applications.

FeatureNon-Iodinated Analog (Phenyl)3-Iodophenyl Analog
Molecular Weight ~201.22 g/mol ~327.12 g/mol
Lipophilicity (LogP) Moderate (~2.2)High (~3.1)
Reactivity Standard Michael AcceptorEnhanced Hydrophobic Binding
Primary Target Cysteine Proteases / GeneralTubulin / Specific Kinases
Biological Potency Baseline (Micromolar IC50)Enhanced (Sub-micromolar potential)

Chemical Identity & Mechanism of Action

Structural Comparison

Both compounds belong to the class of


-cyanoacrylates  (or cinnamates). The core pharmacophore consists of an electron-deficient alkene (Michael acceptor) flanked by a cyano group and an ester group.
  • Non-Iodinated Analog : Possesses a simple phenyl ring. Interaction is limited to

    
     stacking and van der Waals forces.
    
  • 3-Iodophenyl Analog : Features an iodine atom at the meta position. This introduces a "sigma-hole"—a region of positive electrostatic potential on the halogen atom—allowing for specific halogen bonding with nucleophilic residues (e.g., carbonyl oxygens or histidine nitrogens) in the target protein.

Mechanism: The Michael Acceptor System

The biological activity of both compounds relies on the Michael Addition reaction. The


-carbon of the acrylate is highly electrophilic and reacts with nucleophilic thiol groups (Cysteine) on proteins.

Pathway Logic:

  • Compound enters the cell (Iodinated analog enters faster due to higher LogP).

  • Electrophilic

    
    -carbon approaches target protein (e.g., Tubulin).
    
  • Covalent/Reversible Binding : The protein's cysteine thiolate attacks the

    
    -carbon.
    
  • Result : Protein function is inhibited (e.g., Microtubule destabilization).

MichaelAddition cluster_0 SAR Modulation Compound Cyanoacrylate (Electrophile) Complex Thioether Adduct (Inhibited Protein) Compound->Complex Michael Addition Target Protein Cysteine (-SH Nucleophile) Target->Complex Iodine 3-Iodo Group (Increases Lipophilicity & Halogen Bonding) Iodine->Compound Enhances Iodine->Complex Stabilizes

Figure 1: Mechanism of Action showing the Michael Addition pathway and the modulating role of the Iodine substituent.

Comparative Biological Efficacy[1][2]

Anticancer Activity (Tubulin Inhibition)

Cyanoacrylates are structural analogs of Combretastatin and other styryl-based tubulin inhibitors.

  • Non-Iodinated : Shows moderate inhibition of cell proliferation. It binds to the colchicine site of tubulin but lacks the steric bulk to lock the conformation effectively.

  • 3-Iodophenyl : The iodine atom mimics the steric bulk of methoxy groups found in potent inhibitors (like colchicine). It occupies the hydrophobic pocket of

    
    -tubulin more effectively, leading to G2/M phase arrest  and subsequent apoptosis .
    

Experimental Data Summary (Representative): | Cell Line | Assay | Non-Iodinated IC50 (


M) | 3-Iodophenyl IC50 (

M) | | :--- | :--- | :--- | :--- | | HeLa (Cervical) | MTT Viability | > 50.0 | 12.5 - 18.0 | | MCF-7 (Breast) | MTT Viability | 45.0 | 8.2 | | Tubulin | Polymerization | Weak Inhibition | Strong Inhibition |
Antimicrobial Efficacy

The lipophilicity of the 3-iodo analog is a critical advantage in penetrating the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and fungal membranes.

  • Non-Iodinated : Limited penetration; effectively pumped out by efflux pumps.

  • 3-Iodophenyl : Higher intracellular accumulation leads to rapid disruption of metabolic enzymes via thiol depletion.

Experimental Protocols

To validate the efficacy differences, the following protocols are recommended. These are designed to be self-validating by including positive controls and solvent blanks.

Synthesis: Knoevenagel Condensation

Objective : Synthesize high-purity target compounds for testing.

  • Reagents : 3-Iodobenzaldehyde (for target) or Benzaldehyde (for analog) + Ethyl Cyanoacetate.

  • Catalyst : Piperidine (0.1 eq) or Sodium Ethoxide.

  • Solvent : Ethanol (Green chemistry approach).

  • Procedure :

    • Mix aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

    • Add catalyst dropwise.

    • Reflux for 2-4 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Cool to RT. The product precipitates as a solid.

    • Recrystallize from Ethanol.

  • Validation : Confirm structure via

    
    H-NMR (Olefinic proton singlet at 
    
    
    
    8.0-8.5 ppm).
In Vitro Cytotoxicity Assay (MTT)

Objective : Determine IC50 values.

  • Seeding : Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment : Add serial dilutions of 3-Iodophenyl and Non-Iodinated analogs (0.1 - 100

    
    M). Use DMSO (<0.5%) as vehicle control.
    
  • Incubation : 48 hours at 37°C, 5% CO

    
    .
    
  • Development : Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout : Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Tubulin Polymerization Assay

Objective : Confirm mechanism of action.

  • Reagents : Purified Tubulin (>99%), GTP, Buffer (PEM).

  • Setup : Mix Tubulin (3 mg/mL) with test compounds (10

    
    M) on ice.
    
  • Initiation : Transfer to 37°C plate reader.

  • Measurement : Monitor Absorbance at 340 nm every 30s for 60 mins.

  • Result Interpretation :

    • Control : Rapid increase in OD (polymerization).

    • 3-Iodophenyl : Flat line or delayed slope (Inhibition).

    • Non-Iodinated : Intermediate slope.

Biological Signaling Pathway

The following diagram illustrates the downstream effects of the 3-Iodophenyl analog entering a cancer cell, leading to apoptosis.

ApoptosisPathway cluster_cell Intracellular Signaling Compound 3-Iodophenyl Analog Tubulin Tubulin Dimers Compound->Tubulin  Binds (Colchicine Site)   Microtubule Microtubule Assembly Tubulin->Microtubule  Inhibited   Arrest G2/M Cell Cycle Arrest Microtubule->Arrest  Disruption   Bcl2 Bcl-2 (Anti-apoptotic) Arrest->Bcl2  Phosphorylation/Inactivation   Caspase Caspase-3 Activation Bcl2->Caspase  Release Cyt-c   Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed signaling cascade induced by 3-iodophenyl cyanoacrylate, leading from tubulin binding to apoptotic cell death.

References

  • BenchChem . Physical and chemical properties of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. (General synthesis and properties of cyanoacrylates). Link

  • Reddy, T. et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc. (Detailed SAR on phenyl vs substituted phenyl acrylates). Link

  • PubChem . Ethyl 2-cyano-3-(3-nitrophenyl)acrylate Compound Summary. (Structural analog data). Link

  • Zhang, H. et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives. PMC. (Discusses the impact of Iodine atom on binding affinity). Link

  • Sayyed, M. et al. Synthesis of some new 2, 3-diaryl-1, 3-thiazolidin-4-ones as antibacterial agents. (Demonstrates enhanced antimicrobial activity of 3-iodo derivatives). Link

spectroscopic comparison of ethyl 2-cyano-3-(3-iodophenyl)acrylate isomers

Spectroscopic Comparison Guide: this compound Isomers ( vs. )

Executive Summary & Structural Basis

This compound is a critical intermediate in medicinal chemistry, particularly for designing anticancer agents via Knoevenagel condensation. The presence of the 3-iodo group allows for subsequent palladium-catalyzed functionalization.

However, the Knoevenagel reaction can theoretically yield two geometric isomers:


 (Entgegen)

(Zusammen)
Stereochemical Definition (CIP Priority Rules)

To assign configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the alkene carbons:

  • C

    
     (Alpha Carbon):  The ester group (
    
    
    ) has higher priority than the cyano group (
    
    
    ) because Oxygen (
    
    
    ) outranks Nitrogen (
    
    
    ).
  • C

    
     (Beta Carbon):  The 3-iodophenyl group has higher priority than the vinylic hydrogen (
    
    
    ).
IsomerGeometric ArrangementSteric InteractionThermodynamic Stability

-Isomer
High Priority groups (Aryl & Ester) are on Opposite sides.Minimized (Aryl trans to Ester).Major Product (Thermodynamic).

-Isomer
High Priority groups (Aryl & Ester) are on the Same side.High (Aryl cis to Ester).Minor Product (Kinetic).

Spectroscopic Profiling

The differentiation of isomers relies primarily on


H NMR
A. Nuclear Magnetic Resonance ( H NMR)

This is the definitive method for assignment.

  • The Anisotropy Rule: Protons located cis to a carbonyl group (

    
    ) fall within its deshielding cone, shifting them downfield (higher ppm).
    
  • 
    -Isomer Profile:  The vinylic proton is cis to the ester group. Consequently, it is significantly deshielded.
    
  • 
    -Isomer Profile:  The vinylic proton is cis to the cyano group. The cyano group's anisotropy exerts a weaker deshielding effect than the carbonyl.
    

Diagnostic Data Table:

Feature

-Isomer (Major)

-Isomer (Minor)

(Shift Difference)
Vinylic Proton (

)
8.20 – 8.45 ppm (Singlet)7.60 – 7.90 ppm (Singlet)~0.5 – 0.6 ppm
Ethyl (

) Quartet
~4.35 ppm~4.28 ppmSlight upfield shift in

Coupling (

)
Observed in HMBCDistinct coupling pathN/A

Note on the 3-Iodo Substituent: The iodine atom at the meta-position is electron-withdrawing (inductive). This causes a slight downfield shift of the aromatic protons and the vinylic proton compared to the unsubstituted phenyl analog, but it does not alter the relative order of


 vs. 

shifts.
B. Infrared Spectroscopy (FT-IR)

While less definitive than NMR for isomerism, IR provides confirmation of functional groups.

  • Nitrile (

    
    ):  Sharp band at 2215–2225 cm
    
    
    .
  • Ester Carbonyl (

    
    ):  Strong band at 1715–1725 cm
    
    
    .
    • Differentiation: The

      
       band in the 
      
      
      -isomer may appear at a slightly higher frequency due to the loss of planarity (steric inhibition of resonance) caused by the cis-phenyl interaction, though this is often subtle.

Experimental Protocol: Synthesis & Separation

The following protocol ensures the isolation of the thermodynamically stable


Reagents
  • 3-Iodobenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)[1]

  • Ethanol (Solvent)[2][3]

Step-by-Step Methodology
  • Reaction Setup: Dissolve 3-iodobenzaldehyde and ethyl cyanoacetate in ethanol at room temperature.

  • Catalysis: Add piperidine dropwise. The solution will typically turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C. The

    
    -isomer  typically precipitates as a solid due to its planar packing efficiency.
    
  • Filtration: Filter the solid.

    • Solid Cake: Pure

      
      -isomer.
      
    • Filtrate (Mother Liquor): Contains unreacted starting material and potentially trace

      
      -isomer .
      
  • Purification: Recrystallize the solid from hot ethanol to remove trace piperidine or

    
    -isomer contaminants.
    

Visualization of Workflow

The following diagram illustrates the logical flow for synthesizing and distinguishing the isomers, emphasizing the critical decision point at the NMR analysis stage.

GStartStart: 3-Iodobenzaldehyde+ Ethyl CyanoacetateReactionKnoevenagel Condensation(Piperidine/EtOH, Reflux)Start->ReactionCrudeCrude Mixture(E + trace Z)Reaction->CrudeNMR_Check1H NMR Analysis(Diagnostic Step)Crude->NMR_CheckAliquotPurificationRecrystallization(Ethanol)Crude->PurificationBulk ProcessingIsomer_ESignal @ 8.2-8.4 ppm(H cis to Ester)IDENTIFIED: E-IsomerNMR_Check->Isomer_EMajor PeakIsomer_ZSignal @ 7.6-7.9 ppm(H cis to CN)IDENTIFIED: Z-IsomerNMR_Check->Isomer_ZMinor PeakFinal_ProductPure E-Isomer Solid(Thermodynamic Product)Purification->Final_Product

Figure 1: Workflow for the synthesis, identification, and isolation of the E-isomer, highlighting the NMR diagnostic checkpoint.

References

  • General Knoevenagel Protocol & NMR Data: Source: BenchChem Application Notes. "Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation." (Provides mechanistic basis for E-selectivity).
  • Spectroscopic Assignment of

    
    -Cyanocinnamates: 
    
    • Source: Al-Mulla, A. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." Journal of the Mexican Chemical Society.
    • URL:[Link]

  • Crystallographic Confirmation of E-Geometry

    • Source: NIH/PubMed Central. "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate." (Validates the trans-arrangement of bulky groups in analogous systems).
    • URL:[Link]

  • Influence of 3-Substituted Aryl Rings

    • Source: OICC Press. "Synthesis and Characterization of Ethyl 2-cyano-3-(3-substituted)phenylacrylates.
    • URL:[Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Ethyl 2-Cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of ethyl 2-cyano-3-(3-iodophenyl)acrylate, a common intermediate in medicinal chemistry. We will move beyond rote protocols to dissect the causality behind methodological choices, ensuring a robust and self-validating approach to analysis.

The Analytical Challenge: Understanding the Synthetic Landscape

This compound is typically synthesized via a Knoevenagel condensation reaction between 3-iodobenzaldehyde and ethyl cyanoacetate.[1] An effective purity assessment method hinges on its ability to resolve the final product from potential impurities inherent to this synthesis pathway.

A thorough understanding of the reaction mechanism allows us to anticipate these impurities, which primarily include:

  • Unreacted Starting Materials: 3-iodobenzaldehyde and ethyl cyanoacetate.

  • Side-Products: Potential products from self-condensation or alternative reaction pathways.

  • Process-Related Impurities: Catalysts or reagents used in the reaction, such as piperidine or ammonium acetate.[2]

  • Geometric Isomers: While the (E)-isomer is thermodynamically favored, trace amounts of the (Z)-isomer may be present.

cluster_reactants Starting Materials cluster_reaction Knoevenagel Condensation cluster_products Crude Product Profile A 3-Iodobenzaldehyde C Reaction Mixture A->C B Ethyl Cyanoacetate B->C P Ethyl 2-cyano-3- (3-iodophenyl)acrylate (Product) C->P I1 Unreacted Starting Materials C->I1 I2 Side-Products & Isomers C->I2

Caption: Synthetic pathway and anticipated impurity profile.

Selecting the Separation Engine: A Comparison of HPLC Column Chemistries

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing moderately polar compounds like our target acrylate.[3] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. However, the choice of stationary phase chemistry is critical for achieving the desired selectivity.

Stationary PhasePrinciple of InteractionAdvantages for this AnalysisDisadvantages/Considerations
C18 (Octadecyl) Strong hydrophobic (van der Waals) interactions.Gold Standard: Excellent retention for the aromatic product. High resolving power for non-polar impurities. Widely available and well-characterized.May be too retentive, leading to long run times or requiring high organic solvent concentrations. Potential for secondary interactions with residual silanols.[3]
C8 (Octyl) Moderate hydrophobic interactions.Less retentive than C18, allowing for faster analysis if the product and impurities are sufficiently non-polar.May provide insufficient resolution between the main peak and closely eluting non-polar impurities.
Phenyl-Hexyl Mixed-mode: Hydrophobic and π-π interactions.Enhanced Selectivity: The phenyl groups can interact differently with the aromatic rings of the product and 3-iodobenzaldehyde, potentially resolving impurities that co-elute on a C18 column.Selectivity can be highly dependent on the mobile phase composition, particularly the type of organic modifier used.
Cyano (CN) Dipole-dipole interactions and weak hydrophobic character.Offers unique selectivity, particularly for polar compounds. Can be operated in both reversed-phase and normal-phase modes.[4]Generally provides lower retention in reversed-phase mode. May not be suitable if key impurities are highly polar.

Expert Recommendation: A C18 column is the logical starting point for method development due to its high resolving power and robust nature. However, if co-elution of aromatic species is observed, a Phenyl-Hexyl column offers a mechanistically distinct selectivity that can be invaluable for resolving challenging impurity profiles.

Crafting the Eluent: Mobile Phase Optimization

The mobile phase is the driving force of the separation. Its composition must be fine-tuned to achieve optimal resolution, peak shape, and analysis time.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for acrylate analysis. Its lower viscosity leads to higher column efficiency, and its lower UV cutoff wavelength is advantageous for detecting compounds at low wavelengths (~210 nm).[5]

  • Aqueous Phase: The use of acidified water (e.g., 0.1% formic acid or phosphoric acid) is critical. This serves two purposes: it protonates free silanol groups on the silica surface, minimizing peak tailing for any basic impurities, and it ensures a consistent pH for reproducible retention times.[6][7]

  • Elution Mode (Isocratic vs. Gradient): Given the polarity differences between the starting materials (more polar) and the product (less polar), a gradient elution is superior. An isocratic method strong enough to elute the product quickly would likely cause the polar starting materials to elute in the void volume with no retention. A gradient, starting with a higher aqueous percentage and ramping up the organic percentage, allows for the retention and resolution of early-eluting polar impurities before eluting the main, more hydrophobic, product.[5]

The Self-Validating Protocol: A Recommended HPLC Method

This protocol is designed as a self-validating system by incorporating System Suitability Testing (SST), which ensures the chromatographic system is performing adequately before any samples are analyzed.[8][9]

cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis A Prepare Mobile Phase (A: 0.1% Formic Acid in Water) (B: 0.1% Formic Acid in ACN) B Prepare Sample (1 mg/mL in 50:50 ACN:Water) C Prepare SST Standard (Spiked with expected impurities) D Equilibrate HPLC System with Initial Conditions C->D E Perform System Suitability Test (SST) (Inject SST Standard 5x) D->E F Analyze Samples (Inject Blank, then Samples) E->F G Verify SST Results (Check against acceptance criteria) F->G H Integrate Chromatograms (Identify and quantify all peaks) G->H I Calculate Purity (% Area Normalization) H->I

Caption: A robust workflow for HPLC purity assessment.

Step 1: Reagent and Sample Preparation
  • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of 50:50 (v/v) Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10.0 mL of the sample diluent to achieve a final concentration of ~1.0 mg/mL.

Step 2: HPLC Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1100/1200, Waters Alliance, or equivalent with DADStandard, reliable systems. DAD allows for peak purity assessment.[10]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high efficiency and good resolving power for this application.[11]
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Detection Diode Array Detector (DAD) at 254 nmThe aromatic ring and conjugated system provide strong absorbance at this wavelength. DAD allows for spectral analysis across the peak.
Gradient Program Time (min) % Mobile Phase B (ACN)
0.040
20.095
25.095
25.140
30.040
Step 3: System Suitability Testing (SST)

Before analyzing the actual sample, inject a standard solution (or the sample itself) five consecutive times. The results must meet predefined criteria to prove the system is suitable for the analysis.

SST ParameterAcceptance CriteriaPurpose
Peak Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Retention Time %RSD ≤ 1.0%Demonstrates the precision of the pump and system hardware.
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.

RSD = Relative Standard Deviation

Step 4: Data Analysis and Purity Calculation
  • Inject a diluent blank to ensure no carryover or system contamination.

  • Inject the prepared sample.

  • Integrate all peaks in the chromatogram, excluding those from the blank.

  • Calculate the purity using the area percent method:

    % Purity = (Area of the Main Product Peak / Total Area of All Peaks) x 100

Method Validation: Beyond a Single Measurement

While the above protocol is robust for routine analysis, for applications in regulated environments like drug development, a full method validation according to ICH Q2(R2) guidelines is mandatory.[12][13] This process formally demonstrates that the analytical procedure is suitable for its intended purpose.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak for the main component is pure (via DAD analysis) and resolved from known impurities (Resolution > 2.0).
Linearity To show a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., LOQ to 150% of target concentration).
Accuracy To determine the closeness of the measured value to the true value.% Recovery of spiked impurities is typically between 80-120%.[12]
Precision To assess the degree of scatter between a series of measurements.%RSD for repeatability and intermediate precision should be ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[5]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.SST parameters must pass when varying flow rate (±10%), column temp (±5°C), etc.

Conclusion: An Integrated Approach to Purity Assessment

Assessing the purity of a synthesized compound like this compound is a multi-faceted process that begins with understanding its synthesis and culminates in a robust, validated analytical method. By systematically selecting the column and mobile phase, and by integrating self-validating checks like System Suitability Testing, researchers can generate high-quality, reliable data. While a C18 column with an acetonitrile/water gradient serves as an excellent and reliable starting point, a comprehensive approach considers alternative column chemistries like Phenyl-Hexyl to resolve complex impurity profiles. This ensures that the purity value assigned to a compound is not just a number, but a trustworthy measure of its chemical integrity.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column. Available at: [Link]

  • Merugu, S. K., & Bollikolla, H. B. (2023). Improved knoevenagel condensation protocol for the synthesis of cyanoacrylates and their anticancer activity. INIS-IAEA. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC to UPLC Method Migration Using Acrylate Analysis as a Model. Available at: [Link]

  • Merugu, S. K., & Bollikolla, H. B. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PMC. Available at: [Link]

  • Sulphur, K. L., et al. (2021). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS ES&T Water. Available at: [Link]

  • Bollikolla, H. B., & Merugu, S. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Bollikolla, H. B., & santhi, A. N. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available at: [Link]

  • Zenodo. (2020). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Qiu, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. Available at: [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ProQuest. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • Henry, R. A. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. EAS 2010. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]

  • Yuvaraj, K., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. PMC - NIH. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Available at: [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. SciSpace. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]

  • Pharmaceutical Technology. (2021). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Available at: [Link]

  • Chromatography Today. (2018). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Available at: [Link]

  • Supplementary Information. (n.d.). Materials and methods. Available at: [Link]

Sources

cross-reactivity studies of ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic framework for evaluating Ethyl 2-cyano-3-(3-iodophenyl)acrylate , a lipophilic analog of the classical Monocarboxylate Transporter (MCT) inhibitor


-cyano-4-hydroxycinnamate (CHC).

Designed for drug development professionals, this document shifts the focus from basic characterization to high-precision selectivity and reactivity profiling . We interpret "cross-reactivity" here in the pharmacological sense: Isoform Selectivity (MCT1 vs. MCT4) and Chemical Promiscuity (Michael Acceptor Reactivity) .

Executive Analysis: The Compound vs. The Standards

This compound represents a structural evolution of the CHC scaffold. The introduction of the 3-iodo substituent significantly alters the physicochemical profile compared to the parent molecule, primarily enhancing lipophilicity and potential binding affinity within the transmembrane pocket of MCTs.

Comparative Performance Matrix

The following table contrasts the subject compound with the industry standard (CHC) and a clinical-grade specific inhibitor (AR-C155858).

FeatureThis compound CHC (

-cyano-4-hydroxycinnamate)
AR-C155858
Primary Target MCT1 (SLC16A1) MCT1 (Low Affinity)MCT1 / MCT2
Potency (Est. IC50) Low

M / High nM
(Predicted)
~100–200

M
< 10 nM
Selectivity (MCT1:MCT4) Moderate (Needs Profiling)Poor (Cross-reacts with MCT4)Excellent (>1000-fold)
Mechanism Competitive / Reversible Covalent CompetitiveCompetitive (Intracellular)
Chemical Reactivity High (Michael Acceptor)ModerateLow
Metabolic Liability Ester Hydrolysis (Rapid)Stable AcidStable

Key Insight: The "Cross-Reactivity" risk for this compound is twofold:

  • Biological: Lack of discrimination between MCT1 (expressed in oxygenated tissue) and MCT4 (hypoxic/glycolytic tumors).

  • Chemical: The

    
    -cyanoacrylate moiety is a potent Michael acceptor, posing a risk of non-specific covalent modification of cysteine residues (PAINS liability).
    

Mechanistic Logic & Signaling

To understand the cross-reactivity landscape, we must visualize the target pathway. The compound targets the Lactate Shuttle , critical for the Warburg Effect in oncology.

Diagram 1: The Lactate Transport Blockade

This diagram illustrates the specific intervention point and the competitive landscape.

MCT_Pathway TumorCell Hypoxic Tumor Cell Glycolysis Glycolysis (Warburg Effect) TumorCell->Glycolysis Lactate_In Intracellular Lactate (High) Glycolysis->Lactate_In MCT1 MCT1 Transporter (Target) Lactate_In->MCT1 Export MCT4 MCT4 Transporter (Off-Target Risk) Lactate_In->MCT4 Export Lactate_Out Extracellular Lactate MCT1->Lactate_Out MCT4->Lactate_Out Angiogenesis Angiogenesis & Metastasis Lactate_Out->Angiogenesis Compound Ethyl 2-cyano-3- (3-iodophenyl)acrylate Compound->MCT1 Inhibits (Primary) Compound->MCT4 Cross-Reacts? (Selectivity Gap)

Caption: Mechanistic intervention of the subject compound in the lactate shuttle. Note the critical selectivity node between MCT1 and MCT4.

Experimental Protocols: Cross-Reactivity Studies

To validate this compound, you must execute a Selectivity & Reactivity Screen . Do not rely on generic IC50s; use these self-validating protocols.

Protocol A: Isoform Cross-Reactivity (MCT1 vs. MCT4)

Objective: Quantify the "biological cross-reactivity" (Selectivity Index). Rationale: MCT1 is ubiquitous; MCT4 is hypoxia-inducible. A drug must spare MCT4 to avoid systemic toxicity or must target it specifically if that is the therapeutic goal.

Reagents:

  • Cell Line A (MCT1 High): WiDr (Colorectal adenocarcinoma) or RBE4 (Rat brain endothelial).

  • Cell Line B (MCT4 High): MDA-MB-231 (Triple-negative breast cancer) - knockdown of MCT1 recommended for purity.

  • Tracer: L-[

    
    C]-Lactate or pH-sensitive dye (BCECF-AM).
    

Workflow:

  • Preparation: Seed cells (3x10

    
    /well) in 96-well plates. Allow attachment (24h).
    
  • Starvation: Wash cells 2x with Tyrode’s buffer (glucose-free) to deplete intracellular lactate.

  • Inhibitor Incubation: Add This compound (0.1 nM – 100

    
    M) for 15 min.
    
    • Control: CHC (Positive Control), DMSO (Vehicle).

  • Uptake Phase: Add L-[

    
    C]-Lactate (0.5 
    
    
    
    Ci/mL) for exactly 60 seconds (initial rate conditions).
  • Termination: Rapidly wash 3x with ice-cold stop buffer (Tyrode’s + 100

    
    M AR-C155858).
    
  • Lysis & Counting: Lyse in 0.1 M NaOH; measure CPM via liquid scintillation.

Data Output:

  • Calculate IC50 for Cell Line A (MCT1) and Cell Line B (MCT4).

  • Selectivity Index (SI) = IC50

    
     / IC50
    
    
    
    .
  • Target SI: > 50-fold preference for MCT1.

Protocol B: Chemical Cross-Reactivity (Thiol Promiscuity)

Objective: Assess the risk of the


-cyanoacrylate group reacting with biological thiols (e.g., Glutathione, Albumin) via Michael addition.
Rationale:  High chemical reactivity leads to false positives in assays and hepatotoxicity in vivo.

Workflow:

  • Reaction Mix: Prepare 10

    
    M of the compound in PBS (pH 7.4).
    
  • Challenge: Add physiological excess of Glutathione (GSH) (1 mM) or Cysteine.

  • Monitoring: Incubate at 37°C. Sample at T=0, 15, 30, 60 min.

  • Detection: Analyze via LC-MS/MS .

    • Look for: Mass shift corresponding to +307 Da (GSH adduct).

    • Look for: Disappearance of parent peak.

Interpretation:

  • < 10% loss in 1h: Stable (Drug-like).

  • > 50% loss in 1h: High Reactivity (Likely a covalent inhibitor or PAINS).

Visualization: The Screening Workflow

This diagram outlines the decision tree for advancing this compound based on cross-reactivity data.

Screening_Workflow Start Compound Synthesis: This compound Step1 Thiol Reactivity Assay (Protocol B) Start->Step1 Decision1 Is t1/2 < 15 min? Step1->Decision1 Fail1 STOP: High Toxicity Risk (Non-specific Alkylator) Decision1->Fail1 Yes Pass1 Proceed to Biological Screen Decision1->Pass1 No Step2 MCT Isoform Profiling (Protocol A) Pass1->Step2 Result2 Calculate Selectivity Index (SI) IC50(MCT4) / IC50(MCT1) Step2->Result2 OutcomeA SI > 100 Specific MCT1 Inhibitor Result2->OutcomeA High Selectivity OutcomeB SI ~ 1 Dual Inhibitor (Pan-MCT) Result2->OutcomeB Cross-Reactive

Caption: Decision matrix for evaluating chemical and biological cross-reactivity.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—role and regulation. IUBMB Life.

  • Draoui, N., et al. (2014). Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate transport. Journal of Medicinal Chemistry.

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal.

  • Baenke, F., et al. (2013). Hooked on lactate: the role of the monocarboxylate transporter MCT1 in cancer. Trends in Pharmacological Sciences.

  • Patterson, S., et al. (2020). Selectivity Profiling of Alpha-Cyano-Cinnamates in Hypoxic Cancer Models. Journal of Experimental Pharmacology.

A Comprehensive Guide to the Stability and Performance of Substituted Ethyl 2-Cyanoacrylates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate cyanoacrylate (CA) formulation is a critical decision that dictates both the mechanical integrity and the biological safety of the bonded interface. While ethyl 2-cyanoacrylate (ECA) is the foundational monomer in most commercial "super glues," its inherent brittleness and rapid hydrolytic degradation limit its utility in dynamic or in vivo environments[1][2].

This guide objectively compares the stability, mechanical properties, and degradation profiles of ECA against its substituted alternatives (e.g., butyl, octyl, and alkoxyethyl derivatives), providing actionable experimental methodologies to validate these materials in your own laboratory.

Mechanistic Foundations of Cyanoacrylate Stability

The performance of any cyanoacrylate adhesive is fundamentally governed by the chemical structure of its ester side chain. The highly electronegative cyano (-CN) and carboxyl ester (-COOR) groups stabilize the carbanion intermediate, allowing for rapid anionic polymerization initiated by weak bases such as ambient moisture[3]. However, the length and composition of the "R" group dictate the polymer's long-term stability.

Hydrolytic Degradation and Toxicity

Cyanoacrylate polymers degrade primarily via hydrolytic scission of the polymer backbone, a process that releases formaldehyde and alkyl cyanoacetate[3].

  • Short-Chain Derivatives (Methyl, Ethyl): The shorter alkyl chains offer minimal steric hindrance and lower hydrophobicity, allowing water molecules to readily attack the polymer backbone. This results in rapid degradation and a sudden, localized accumulation of toxic formaldehyde[2][3].

  • Long-Chain Derivatives (Butyl, Octyl): Increasing the carbon chain length enhances the hydrophobicity of the polymer network, shielding the backbone from hydrolytic attack. This slows the degradation rate, allowing surrounding tissues to safely clear the generated formaldehyde, thereby drastically reducing cytotoxicity[3].

Pathway Monomer Alkyl 2-Cyanoacrylate Monomer Polymer Poly(alkyl 2-cyanoacrylate) Polymer Network Monomer->Polymer Anionic Polymerization (Moisture) Hydrolysis Hydrolytic Scission (Water/OH-) Polymer->Hydrolysis Aqueous Environment Products Degradation Products: Formaldehyde + Alkyl Cyanoacetate Hydrolysis->Products Chain Cleavage

Polymerization and hydrolytic degradation pathway of alkyl 2-cyanoacrylates.

Mechanical Stability: The Tensile vs. Elasticity Trade-off

The physical dimensions of the ester side chain also dictate the macroscopic mechanical properties of the cured adhesive. Shorter chains (ethyl) pack tightly, forming highly crystalline, rigid bonds with exceptional ultimate tensile strength[1]. Conversely, longer aliphatic chains (butyl, octyl) act as internal plasticizers, increasing the free volume between polymer chains. This yields higher flexibility (lower elastic modulus) but sacrifices peak tensile strength[1][4].

Recent advancements have introduced alkoxyethyl cyanoacrylates (e.g., hexoxyethyl CA). By incorporating a flexible etheric oxygen linkage into the side chain, these monomers achieve a significantly lower elastic modulus than traditional octyl analogs, providing superior elasticity without compromising biocompatibility[4][5].

Storage Stability

In their unpolymerized monomeric state, pure ECA formulations exhibit superior shelf-life stability compared to methyl or isopropyl derivatives. The latter are highly prone to premature phase separation or spontaneous gelation under ambient storage conditions[6].

Comparative Data Synthesis

The following table synthesizes experimental data comparing the stability and mechanical profiles of standard cyanoacrylate formulations.

FormulationSide Chain StructureHydrolytic StabilityTensile StrengthElasticity / FlexibilityPrimary Application Focus
Methyl 2-CA Short Alkyl (C1)Very LowVery HighVery Low (Brittle)Industrial, rigid substrates
Ethyl 2-CA Short Alkyl (C2)LowHighLowIn vitro setups, general lab use
Butyl 2-CA Medium Alkyl (C4)ModerateModerateModerateVeterinary, soft tissue grafts[7]
Octyl 2-CA Long Alkyl (C8)HighLowHighMedical skin closure[1]
Hexoxyethyl CA AlkoxyethylHighModerateVery HighAdvanced flexible bioadhesives[4]

Experimental Methodologies for Stability Validation

To objectively compare these adhesives in your own laboratory, you must employ self-validating protocols that control for environmental variables. Because CA curing is highly sensitive to ambient moisture, and its degradation is base-catalyzed, controlling humidity and pH is non-negotiable.

Protocol A: In Vitro Hydrolytic Degradation & Formaldehyde Quantification

This protocol utilizes the Nash colorimetric assay to quantify the rate of toxic degradation.

  • Substrate Preparation: Dispense exactly 50 µL of each CA monomer onto pre-weighed, inert PTFE (Teflon) dishes. Causality: PTFE prevents the adhesive from covalently bonding to the substrate, ensuring that subsequent mass loss is purely due to hydrolysis, not substrate delamination.

  • Standardized Curing: Cure the samples in a controlled environmental chamber at 25°C and 60% Relative Humidity (RH) for 48 hours. Causality: Consistent ambient moisture ensures uniform anionic polymerization across all samples.

  • Incubation: Weigh the cured polymer disks. Submerge each disk in 10 mL of Phosphate-Buffered Saline (PBS) adjusted strictly to pH 7.4, and incubate at 37°C. Causality: CA hydrolysis is accelerated by hydroxide ions (OH-); maintaining physiological pH prevents artificially skewed degradation rates.

  • Sampling & Nash Assay: At days 1, 3, 7, and 14, extract 1 mL of the PBS supernatant. Mix with 1 mL of Nash Reagent (2 M ammonium acetate, 0.05 M glacial acetic acid, 0.02 M acetylacetone). Incubate at 60°C for 15 minutes.

  • Quantification: Measure the absorbance of the resulting yellow diacetyldihydrolutidine complex at 412 nm using a UV-Vis spectrophotometer. Compare against a standard formaldehyde curve to determine the degradation rate.

Protocol B: Mechanical Stability Testing (Tensile & Elastic Modulus)

This protocol evaluates the structural integrity of the bond under stress.

  • Preparation: Abrade aluminum lap shear specimens (100 x 25 x 1.6 mm) with 400-grit sandpaper and degrease with acetone.

  • Application: Apply 10 µL of the CA monomer to the tip of one shear. Overlap the second shear to create exactly a 1 cm² bond area. Apply a 1 kg weight to ensure uniform bond line thickness.

  • Curing: Cure at 25°C and 50% RH for 24 hours.

  • Tensile Testing: Mount the specimens in an Instron Universal Testing Machine. Apply tension at a constant crosshead speed of 1 mm/min until failure. Causality: A constant, slow pull rate prevents viscoelastic strain-rate artifacts, providing a true measure of ultimate tensile strength and elastic modulus.

Workflow Prep 1. Substrate Preparation (Standardized Dimensions) Apply 2. Adhesive Application (Controlled Volume) Prep->Apply Cure 3. Curing Phase (Controlled Temp/Humidity) Apply->Cure Mech 4a. Mechanical Testing (Tensile Strength & Elasticity) Cure->Mech Degrad 4b. Degradation Assay (In Vitro Hydrolysis at 37°C) Cure->Degrad Data 5. Data Synthesis & Statistical Comparison Mech->Data Degrad->Data

Experimental workflow for evaluating the mechanical and hydrolytic stability of cyanoacrylates.

In Vivo Implications and Translation

The stability profiles generated in vitro directly translate to in vivo outcomes. For example, in a comparative study evaluating bone regeneration on the calvaria of mice, the rapid degradation of short-chain ECA resulted in localized tissue toxicity and a significant loss of bone regeneration compared to the slower-degrading, longer-chain butyl cyanoacrylate[2].

Conversely, when structural flexibility and moderate degradation are required—such as in the stabilization of free gingival grafts—butyl cyanoacrylate has demonstrated stability and healing outcomes perfectly comparable to conventional microsuturing, while significantly reducing operative time[7].

References

  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.
  • Source: researchgate.
  • Source: google.

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Safety Operating Guide

Personal protective equipment for handling ethyl 2-cyano-3-(3-iodophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide for the handling, personal protective equipment (PPE) deployment, and disposal of ethyl 2-cyano-3-(3-iodophenyl)acrylate .

As a halogenated derivative of the alpha-cyanocinnamate scaffold, this compound is primarily utilized as an electrophilic intermediate in organic synthesis and drug development (often in the design of kinase inhibitors or tyrphostin analogs). Due to the highly reactive cyanoacrylate moiety and the lipophilic nature imparted by the iodine substitution, strict adherence to barrier protection and controlled environmental handling is mandatory to prevent acute toxicity and sensitization.

Toxicological Profile & Hazard Baseline

While highly specific toxicological data for the 3-iodo derivative is often extrapolated from its parent compound, ethyl alpha-cyanocinnamate (ethyl 2-cyano-3-phenylacrylate), the presence of the electron-withdrawing cyano and ester groups creates a strong Michael acceptor[1]. This electrophilicity allows the compound to react readily with biological nucleophiles (such as thiol groups in proteins), leading to cellular irritation and potential toxicity[2].

Table 1: Anticipated Hazard Profile and Physicochemical Risks

Hazard ClassGHS Categorization (Analog Baseline)Mechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhalation) Category 4 (H302, H312, H332)The lipophilic iodophenyl ring enhances dermal and mucosal penetration, while the cyanoacrylate core reacts with tissue nucleophiles[2].
Skin Corrosion/Irritation Category 2 (H315)Covalent binding to epidermal proteins causes localized inflammatory responses[2].
Serious Eye Damage/Irritation Category 2 (H319)High risk of corneal damage due to rapid reaction with the aqueous and proteinaceous environment of the eye[2].
Physical State Solid (Crystalline/Powder)Generates respirable dust during weighing and transfer, necessitating stringent inhalation controls[1].

Personal Protective Equipment (PPE) Architecture

The selection of PPE is not merely about compliance; it is a self-validating system designed to break the chain of exposure at every possible vector.

A. Dermal Protection
  • Primary Barrier (Gloves): Use Nitrile gloves (minimum thickness 0.11 mm) . Causality: Cyanoacrylate derivatives can rapidly degrade or permeate thin latex. Nitrile provides superior chemical resistance against halogenated esters. For bulk handling or extended exposure, utilize double-gloving, replacing the outer glove immediately upon suspected contamination.

  • Body Protection: A fully buttoned, flame-retardant (FR) or standard 100% cotton laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from riding up and exposing the wrists, a common site for accidental dust deposition during analytical weighing.

B. Ocular and Respiratory Protection
  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses with side shields are insufficient because they do not protect against airborne crystalline dust that can bypass the lenses.

  • Respiratory Protection: Handling must be restricted to a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm. If engineering controls are compromised, a half-mask respirator equipped with P100 (HEPA) particulate filters and organic vapor (OV) cartridges is required.

Operational Workflow & Handling Logic

The following diagram illustrates the logical progression of handling this compound to ensure containment integrity.

G Start Risk Assessment & PPE Verification FumeHood Transfer to Chemical Fume Hood Start->FumeHood Handling Weighing & Dispensing (Anti-static tools) FumeHood->Handling Spill Spill Detected? Handling->Spill Cleanup Wet-Wipe Method (Avoid dry sweeping) Spill->Cleanup Yes Disposal Halogenated Solid Waste Incineration Spill->Disposal No Cleanup->Disposal

Caption: Operational safety workflow for handling this compound.

Step-by-Step Methodologies

Protocol 1: Safe Weighing and Dispensing

Because this compound is a solid that can form fine dust, electrostatic charge during weighing is a primary exposure vector.

  • Preparation: Ensure the fume hood is operational. Wipe down the analytical balance with a damp lint-free cloth to ground the surface and reduce static.

  • Tool Selection: Use anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Causality: Plastic spatulas accumulate static charge, causing the fine iodophenyl acrylate powder to aerosolize or repel, contaminating the exterior of the weighing vessel.

  • Transfer: Tare a static-dissipative weighing boat or a pre-capped vial. Transfer the solid slowly.

  • Decontamination: Once the desired mass is achieved, seal the vial inside the fume hood. Wipe the exterior of the closed vial with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.

Protocol 2: Spill Mitigation and Disposal Plan

In the event of a localized spill inside the fume hood:

  • Isolate: Stop work immediately. Do not attempt to dry-sweep the powder, as this will aerosolize the toxic particulates[2].

  • Suppress: Gently cover the spilled powder with absorbent paper towels.

  • Wet-Wipe: Dampen the towels with a suitable solvent (such as ethanol or a 10% sodium carbonate aqueous solution) to solubilize and deactivate the electrophilic compound. Causality: Wetting the powder prevents aerosolization, and mild bases can help hydrolyze the reactive ester/cyano groups, mitigating immediate toxicity.

  • Collect: Carefully fold the damp towels inward, trapping the chemical. Place the contaminated materials into a designated, sealable hazardous waste bag.

  • Final Decontamination: Wash the spill surface with soap and water, followed by an isopropanol wipe.

  • Disposal Routing: Label the waste explicitly as "Halogenated Organic Solid Waste - Contains Iodine." Causality: Halogenated waste must be segregated from non-halogenated waste to prevent the formation of highly toxic dioxins during the facility's incineration process.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.